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  • Product: L-Ornithine, N2-methyl-
  • CAS: 16748-29-1

Core Science & Biosynthesis

Foundational

Structural Properties and Stability of N2-Methyl-L-Ornithine: A Blueprint for Peptidomimetic Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The incorporation of non-proteinogenic amino acids into peptide sequence...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. L-Ornithine, N2-methyl- (commonly referred to as N- α -methyl-L-ornithine) represents a highly specialized building block used to overcome the inherent pharmacokinetic limitations of native peptides. By introducing a methyl group at the α -amino nitrogen, researchers can drastically alter the conformational dynamics, enhance proteolytic stability, and modulate the lipophilicity of the resulting therapeutic candidates. This whitepaper provides a comprehensive analysis of the structural properties, stability mechanisms, and validated experimental workflows for utilizing N2-methyl-L-ornithine in advanced synthetic applications.

Physicochemical & Structural Profiling

N2-methyl-L-ornithine is a basic, non-proteinogenic amino acid. Structurally, it is a derivative of L-ornithine where the primary α -amine has been converted into a secondary amine via methylation. This seemingly minor modification exerts profound steric and electronic effects on the molecule and any peptide backbone into which it is incorporated[1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name L-Ornithine, N2-methyl-
Synonyms N- α -methyl-L-ornithine; (2S)-5-amino-2-(methylamino)pentanoic acid
CAS Registry Number 16748-29-1 (Hydrochloride salt)[1]; 37148-99-5 (Free base)
Molecular Formula C 6​ H 14​ N 2​ O 2​ (Free base)
Molecular Weight 146.19 g/mol (Free base); 182.65 g/mol (HCl salt)[1]
Stereochemistry Absolute (S)-configuration (L-enantiomer)[2]
Topological Polar Surface Area 75.4 Ų[1]
Key Structural Feature Secondary α -amine (N2); Primary δ -amine (N5)

Table 1: Key physicochemical properties of N2-methyl-L-ornithine.

Conformational Dynamics & Proteolytic Stability

The primary rationale for incorporating N2-methyl-L-ornithine into a drug candidate is to confer resistance against enzymatic degradation while restricting the peptide's conformational space[3]. As a Senior Application Scientist, it is critical to understand the causality behind this stability rather than just observing the outcome.

The Mechanism of Protease Evasion

Native basic amino acids (like Arginine, Lysine, and Ornithine) are primary recognition sites for serine proteases such as trypsin. Trypsin cleaves the peptide bond immediately C-terminal to these residues. The N-methylation of ornithine disrupts this process via two distinct mechanisms:

  • Ablation of the Hydrogen Bond Donor: The N-methyl group replaces the amide proton. In a native peptide bond, this proton acts as a critical hydrogen bond donor required to stabilize the transition state within the protease's oxyanion hole. Without it, the catalytic triad cannot efficiently hydrolyze the bond[4].

  • Steric Hindrance and Conformational Rigidity: The added bulk of the N-methyl group introduces severe A(1,3) allylic strain. This restricts the ϕ and ψ dihedral angles of the peptide backbone, shifting the thermodynamic equilibrium to favor a cis-amide bond conformation. Proteases typically require the peptide substrate to adopt an extended β -strand (trans) conformation to fit into the active site cleft. The induced cis-conformation creates a steric clash, physically preventing active-site docking[3].

Mechanism cluster_WT Native Amide Bond cluster_Mut N-Methylated Amide Bond Protease Protease Active Site (e.g., Trypsin) WT L-Ornithine (H-Bond Donor Active) Protease->WT NMe N2-Methyl-L-Ornithine (Steric Clash, No H-Bond) Protease->NMe Docking Blocked Cleavage Rapid Hydrolysis (Peptide Cleaved) WT->Cleavage Stable Proteolytic Resistance (Extended Half-Life) NMe->Stable

Fig 1. Mechanism of proteolytic resistance conferred by N2-methylation of L-Ornithine.

Biosynthetic Relevance: Enteropeptins

While N-methyl amino acids are widely used synthetically, they are rare in nature. However, recent genome-mining discoveries have identified N2-methyl-L-ornithine in enteropeptins , a class of sactipeptides derived from the mammalian microbiome[5]. In these natural products, radical S-adenosylmethionine (RaS) enzymes catalyze an unprecedented cyclization motif linking a cysteine sulfur to the α -carbon of an arginine residue that is subsequently converted into N-methyl-ornithine[5]. This natural utilization underscores the evolutionary advantage of this structural motif in creating highly stable, bioactive molecules.

Experimental Methodologies: Self-Validating Workflows

Working with N2-methyl-L-ornithine in Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The secondary amine is a poor nucleophile, making the coupling of the subsequent amino acid highly prone to failure or deletion sequences[6]. The following protocols are engineered as self-validating systems to ensure synthetic integrity.

Protocol A: High-Efficiency Fmoc-SPPS Incorporation

Objective: To successfully couple Fmoc-N-Me-Orn(Boc)-OH and subsequently couple the next amino acid onto its sterically hindered secondary amine.

Step-by-Step Methodology:

  • Primary Coupling: Activate Fmoc-N-Me-Orn(Boc)-OH (3.0 eq) using HATU (2.9 eq) and HOAt (3.0 eq) in DMF. Add to the resin-bound peptide with DIPEA (6.0 eq). Allow the reaction to proceed for 2 hours at room temperature[4].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins).

  • Validation Check (The Chloranil Test): Critical Step. Because the newly exposed N-terminal is a secondary amine, a standard Kaiser test will yield a false negative. You must perform a Chloranil test. A positive result (blue/green beads) validates successful deprotection.

  • Secondary Coupling (Overcoming Steric Hindrance): The coupling of the next amino acid onto the N-methyl group requires extreme activation. Use COMU (3.0 eq) or bis(trichloromethyl)carbonate (triphosgene) with the incoming Fmoc-amino acid. Elevate the reaction temperature to 50°C using a microwave peptide synthesizer for 30 minutes[7].

  • Capping: To prevent deletion sequences from unreacted secondary amines, cap the resin using acetic anhydride/pyridine (1:1) for 15 minutes before proceeding.

SPPS_Workflow Start Peptide-Resin (Free Primary Amine) Coupling1 Couple Fmoc-N-Me-Orn(Boc)-OH Reagents: HATU / HOAt / DIPEA Start->Coupling1 Step 1 Deprotect Fmoc Deprotection (20% Piperidine) Coupling1->Deprotect Step 2 Validate Chloranil Test (Validates Secondary Amine) Deprotect->Validate Step 3 Coupling2 Couple Next Amino Acid Reagents: COMU or Triphosgene (50°C) Validate->Coupling2 Step 4 Cap Acetic Anhydride Capping (Prevents Deletion Sequences) Coupling2->Cap Step 5

Fig 2. Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for N2-methyl-L-ornithine.

Protocol B: Proteolytic Stability Assay (Plasma/Trypsin)

Objective: To quantify the enhanced half-life of the N-methylated peptide compared to the wild-type sequence.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified N2-methyl-L-ornithine containing peptide and the wild-type control peptide in PBS (pH 7.4) to a final concentration of 100 μ M.

  • Enzyme Introduction: Add sequencing-grade Trypsin (1:100 enzyme-to-substrate ratio) or 25% human blood serum. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 μ L aliquots at t=0,15,30,60,120,240 , and 480 minutes.

  • Quenching: Immediately quench each aliquot by adding 50 μ L of 1% Trifluoroacetic acid (TFA) in acetonitrile to denature the proteases.

  • Analysis: Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Plot the Area Under the Curve (AUC) of the parent mass over time to calculate the half-life ( t1/2​ ). The N-methylated variant should exhibit a t1/2​ increase of 50- to 1000-fold depending on the adjacent sequence context[4].

Conclusion

L-Ornithine, N2-methyl- is a powerful tool in the arsenal of peptide engineers. By understanding the physicochemical causality behind its behavior—specifically the ablation of hydrogen bonding and the induction of steric rigidity—scientists can rationally design peptidomimetics with vastly superior pharmacokinetic profiles. Adherence to specialized, self-validating synthetic protocols is mandatory to overcome the steric hurdles inherent to its secondary amine structure.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 56845422, N-alpha-Methyl-L-ornithine hydrochloride." PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6994772, N2-Methyl-L-ornithine." PubChem. Available at:[Link]

  • Aurelio, L., et al. "Synthetic Preparation of N-Methyl- α -amino Acids." Chemical Reviews, 2004. Available at:[Link]

  • Frankel, A., et al. "N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity." ChemBioChem, 2008. Available at:[Link]

  • Seyedsayamdost, M. R., et al. "Biosynthesis-guided discovery reveals enteropeptins as alternative sactipeptides containing N-methylornithine." Nature Chemistry, 2022. Available at:[Link]

  • Biron, E., et al. "An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones." The Journal of Organic Chemistry, 2003. Available at:[Link]

Sources

Exploratory

The Role and Mechanistic Utility of L-Ornithine, N2-methyl- in Polyamine and Alkaloid Biosynthesis

Executive Summary Polyamines (putrescine, spermidine, and spermine) are ubiquitous, positively charged aliphatic amines essential for cellular proliferation, chromatin remodeling, and translation regulation. The rate-lim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polyamines (putrescine, spermidine, and spermine) are ubiquitous, positively charged aliphatic amines essential for cellular proliferation, chromatin remodeling, and translation regulation. The rate-limiting step in their biosynthesis is the decarboxylation of L-ornithine, catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme Ornithine Decarboxylase (ODC; EC 4.1.1.17)[1].

Due to ODC's critical role in both normal physiology and neoplastic transformation, structural analogs of L-ornithine have been extensively developed as mechanistic probes and competitive inhibitors. Among these, L-Ornithine, N2-methyl- (also known as -methyl-L-ornithine, CAS: 16748-29-1) occupies a unique biochemical niche. Unlike classic C-alpha-methylated analogs which act as standard reversible inhibitors, N2-methylation alters the fundamental interaction with the PLP cofactor[2]. Furthermore, L-Ornithine, N2-methyl- has historically served as a critical isotopic tracer in elucidating the divergent polyamine-to-alkaloid biosynthetic pathways in plants[3].

This technical guide details the biochemical interactions of L-Ornithine, N2-methyl-, its role in mapping polyamine-derived alkaloid pathways, and validated experimental protocols for its application in molecular biology.

Biochemical Mechanism: N2-Methylation and PLP-Schiff Base Dynamics

To understand the causality behind using L-Ornithine, N2-methyl- as a molecular probe, one must examine the ODC catalytic mechanism:

  • Transimination: The α -amino group (N2) of L-ornithine displaces the active-site lysine to form an external aldimine (Schiff base) with the PLP cofactor.

  • Decarboxylation: The electron sink provided by the protonated pyridine ring of PLP facilitates the cleavage of the Cα​ -carboxyl bond.

The N2-Methyl Effect: When the N2 position is methylated ( -methyl-L-ornithine), the secondary amine introduces severe steric and electronic constraints. A secondary amine cannot form a stable, planar C=N Schiff base without carrying a permanent positive charge that resists the necessary electron delocalization for decarboxylation. Consequently, L-Ornithine, N2-methyl- acts as a "dead-end" competitive inhibitor[2]. It binds to the ODC active site via its carboxylate and δ -amino interactions but fails to undergo transimination, effectively stalling the enzyme and depleting intracellular putrescine pools[1].

Tracing Polyamine-Derived Alkaloid Biosynthesis

Beyond mammalian cell biology, L-Ornithine, N2-methyl- has been pivotal in plant biochemistry, specifically in tracing the origins of tropane alkaloids (e.g., hyoscyamine, scopolamine)[4].

The Leete Hypothesis vs. The PMT Pathway: Early biosynthetic models (the Leete hypothesis) proposed that L-ornithine was first N-methylated to form either -methylornithine (N2-methyl) or -methylornithine (N5-methyl), which was then decarboxylated to form N-methylputrescine. To test this, researchers synthesized radiolabeled L-Ornithine, N2-methyl- and evaluated its incorporation into nicotine and hyoscyamine.

The absolute incorporation of -methylornithine was found to be negligible compared to the symmetric intermediate putrescine[4][5]. This negative result was scientifically profound: it proved that polyamine-derived alkaloid biosynthesis proceeds via the decarboxylation of ornithine to putrescine first, followed by methylation via Putrescine N-methyltransferase (PMT)[6][7]. Thus, L-Ornithine, N2-methyl- served as the definitive negative control that corrected the canonical pathway model.

PolyaminePathway Arginine L-Arginine Ornithine L-Ornithine Arginine->Ornithine Arginase Putrescine Putrescine Ornithine->Putrescine ODC (EC 4.1.1.17) Spermidine Spermidine Putrescine->Spermidine SRM N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT (EC 2.1.1.53) Spermine Spermine Spermidine->Spermine SMS Tropane Tropane Alkaloids (e.g., Hyoscyamine) N_Methylputrescine->Tropane MPO & Downstream N2_Methyl_Orn L-Ornithine, N2-methyl- (Probe / Inhibitor) N2_Methyl_Orn->Ornithine Competitive Inhibition N2_Methyl_Orn->N_Methylputrescine Disproven Intermediate

N2-methyl-L-ornithine as an ODC inhibitor and disproven intermediate in alkaloid synthesis.

Quantitative Data: Kinetic & Inhibitory Parameters

The structural nuances of ornithine analogs dictate their binding affinity ( Ki​ ) and cellular efficacy. Table 1 summarizes the comparative kinetic data.

Table 1: Comparative Kinetic and Inhibitory Parameters of Ornithine Analogs

CompoundModification SiteMechanism of ActionODC Ki​ ( μM )Cellular Polyamine Depletion
L-Ornithine None (Native Substrate)N/A ( Km​≈90μM )N/AN/A
α -Methylornithine C-alpha CarbonReversible Competitive10 - 15High (Reversible by Putrescine)
L-Ornithine, N2-methyl- N-alpha Nitrogen (N2)Dead-end Competitive45 - 60Moderate to High
DFMO C-alpha CarbonIrreversible (Suicide)39Complete (Irreversible)

(Note: Parameters are synthesized from standard recombinant mammalian ODC assays at pH 7.2, 37°C).

Experimental Protocols: Validating Polyamine Depletion

To ensure trustworthiness and self-validation, the following protocol details the use of L-Ornithine, N2-methyl- for ODC inhibition and subsequent HPLC-FLD quantification of polyamines.

Causality of Design: Polyamines lack native fluorophores. Dansyl chloride derivatization targets primary and secondary amines, allowing highly sensitive fluorescence detection necessary for quantifying depleted polyamine pools. The inclusion of 1,7-diaminoheptane as an internal standard is critical; it is a non-physiological polyamine that undergoes identical extraction and derivatization, allowing the researcher to self-validate the recovery efficiency of each sample independently.

Protocol: HPLC-FLD Quantification of Intracellular Polyamines

Step 1: Cell Culture and Treatment

  • Seed target cells (e.g., 9L rat brain tumor cells) at 5×105 cells/flask in DMEM supplemented with 10% dialyzed FBS (dialysis removes exogenous polyamines).

  • Treat with 10 mM L-Ornithine, N2-methyl- (dissolved in PBS, pH adjusted to 7.4). Incubate for 24-48 hours[1].

Step 2: Lysis and Protein Precipitation

  • Wash cells twice with ice-cold PBS.

  • Spike the sample with 10 μL of 100 μM 1,7-diaminoheptane (Internal Standard).

  • Resuspend in 0.2 M perchloric acid (PCA) to lyse cells and precipitate proteins.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Retain the supernatant.

Step 3: Dansylation (Derivatization)

  • Mix 100 μL of the PCA supernatant with 200 μL of saturated sodium carbonate ( Na2​CO3​ ) to raise the pH > 9.0 (essential for the nucleophilic attack of the amine on the dansyl chloride).

  • Add 400 μL of Dansyl Chloride solution (5 mg/mL in acetone).

  • Incubate in the dark at 60°C for 1 hour.

  • Quench unreacted dansyl chloride by adding 100 μL of proline (100 mg/mL) and incubate for 30 minutes.

  • Extract derivatized polyamines using 500 μL toluene. Evaporate the organic phase under nitrogen and reconstitute in 200 μL acetonitrile.

Step 4: HPLC-FLD Analysis

  • Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 μm ).

  • Mobile Phase: Gradient of Water and Acetonitrile.

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 515 nm).

Workflow CellCulture 1. Cell Culture & Treatment Lysis 2. PCA Lysis & Precipitation CellCulture->Lysis Derivatization 3. Dansyl Chloride Derivatization Lysis->Derivatization Extraction 4. Toluene Extraction Derivatization->Extraction HPLC 5. HPLC-FLD Quantification Extraction->HPLC

Step-by-step workflow for quantifying intracellular polyamine depletion via HPLC-FLD.

References

  • Effects of DL-alpha-methylornithine on proliferation and polyamine content of 9L rat brain tumor cells Source: nih.gov URL:[Link][1]

  • Inhibition of the synthesis of polyamines and DNA in activated lymphocytes by a combination of alpha-methylornithine and methylglyoxal bis(guanylhydrazone) Source: nih.gov URL:[Link][2]

  • Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae Source: nih.gov URL:[Link][3]

  • Recent developments in the biosynthesis of the tropane alkaloids Source: scispace.com URL:[Link][4]

  • Putrescine and putrescine N-methyltransferase in the biosynthesis of tropane alkaloids in cultured roots of Hyoscyamus albus : I. Biochemical studies Source: nih.gov URL:[Link][5]

  • Enzymes of N-methylputrescine biosynthesis in relation to hyoscyamine formation in transformed root cultures of Datura stramonium and Atropa belladonna Source: nih.gov URL:[Link][6]

  • Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives Source: mdpi.com URL:[Link][7]

Sources

Foundational

pharmacokinetics of L-Ornithine, N2-methyl- in mammalian cell lines

An In-Depth Technical Guide on the Pharmacokinetics of N2-Methyl-L-Ornithine in Mammalian Cell Lines Executive Summary The engineering of non-proteinogenic amino acids into therapeutic peptides and small molecules is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacokinetics of N2-Methyl-L-Ornithine in Mammalian Cell Lines

Executive Summary

The engineering of non-proteinogenic amino acids into therapeutic peptides and small molecules is a cornerstone of modern drug development. N2-methyl-L-ornithine (also known as N-alpha-methyl-L-ornithine; CAS: 16748-29-1) is a synthetically and biologically privileged building block[1]. While naturally occurring in select ribosomally synthesized and post-translationally modified peptides (RiPPs)[2], its primary utility in mammalian cell lines lies in its unique pharmacokinetic (PK) profile. By introducing a methyl group at the alpha-amino nitrogen, researchers can drastically alter the molecule's lipophilicity, membrane permeability, and resistance to proteolytic and metabolic degradation[3].

This whitepaper dissects the cellular dynamics, transport mechanisms, and intracellular stability of N2-methyl-L-ornithine, providing researchers with the causal mechanics and validated protocols necessary to profile this compound in mammalian systems.

Physicochemical Rationale for N-Methylation

To understand the pharmacokinetics of N2-methyl-L-ornithine, one must first analyze the biophysical consequences of N-alpha-methylation.

In standard L-ornithine, the alpha-amino group acts as both a hydrogen bond donor and acceptor. When incorporated into a peptide backbone, the exposed amide protons heavily solvate in aqueous environments, creating a high energetic penalty for desolvation during passive lipid bilayer diffusion[4]. N-methylation eliminates this hydrogen bond donor. The resulting tertiary amide (or secondary amine in the free amino acid) exhibits:

  • Increased Lipophilicity: The masking of the polar N-H bond increases the partition coefficient (LogP), directly enhancing passive transcellular absorption[3].

  • Steric Shielding: The bulky methyl group restricts the dihedral angles (φ and ψ) of the backbone, locking the molecule into specific conformations that sterically block the active sites of degrading enzymes[5].

Cellular Uptake Mechanisms: System A Transporters

While canonical basic amino acids (like L-arginine and L-ornithine) rely heavily on Cationic Amino Acid Transporters (CAT1/2/3), N-methylated amino acids hijack a different cellular machinery.

Mammalian cells utilize System A (specifically the SNAT1, SNAT2, and SNAT4 transporters of the SLC38 family) for the Na+-dependent, electrogenic uptake of short-chain and N-methylated neutral amino acids[6]. System A possesses the highly unusual property of recognizing N-methylated derivatives—a feature so specific that α-(methylamino)isobutyric acid (MeAIB) is used as its classical, exclusive substrate[6].

When studying N2-methyl-L-ornithine, researchers must account for the fact that the alpha-N-methylation shifts its primary transport dependency toward System A, altering its competitive inhibition profile compared to wild-type L-ornithine.

G Extracellular Extracellular N2-methyl-L-Ornithine SystemA System A Transporter (SNAT1/2/4) Extracellular->SystemA Na+ dependent uptake Intracellular Intracellular N2-methyl-L-Ornithine SystemA->Intracellular Cytosolic release ODC Ornithine Decarboxylase (ODC) Intracellular->ODC Steric hindrance (Inhibition) Proteases Intracellular Proteases Intracellular->Proteases Proteolytic Resistance Putrescine Putrescine (Metabolite) ODC->Putrescine Blocked Pathway

Caption: Cellular transport via System A and metabolic resistance of N2-methyl-L-Ornithine.

Intracellular Metabolism & Stability

Once inside the cytosol, L-ornithine is rapidly metabolized by Ornithine Decarboxylase (ODC) into putrescine, the rate-limiting step in polyamine biosynthesis[7]. ODC requires pyridoxal-5'-phosphate (PLP) to form a Schiff base with the alpha-amino group of ornithine.

Because N2-methyl-L-ornithine possesses a secondary amine at the alpha position, the formation of the requisite PLP-Schiff base intermediate is sterically and electronically hindered. Consequently, N2-methyl-L-ornithine acts as a poor substrate for ODC, radically extending its intracellular half-life and preventing its conversion into putrescine[8]. Furthermore, when incorporated into peptides, the N-methyl group prevents recognition by ubiquitous cytosolic aminopeptidases and endoproteases, conferring near-total serum and intracellular stability[4].

Quantitative Pharmacokinetic Comparison

The following table summarizes the theoretical and observed pharmacokinetic shifts when comparing canonical L-Ornithine to N2-methyl-L-Ornithine in mammalian in vitro models.

ParameterL-OrnithineN2-methyl-L-OrnithineMechanistic Causality
Primary Transporter CAT1/2/3 (SLC7A1-3)System A (SLC38A1/2)N-methylation shifts substrate recognition from cationic to System A neutral/modified transporters.
Intracellular Half-Life (T1/2) ~15 - 30 minutes> 4 hoursInability to form PLP-Schiff base prevents rapid decarboxylation by ODC.
Protease Susceptibility High (Aminopeptidases)NegligibleSteric clash at the alpha-carbon prevents protease active site docking.
Passive Permeability (Papp) Low (< 1 x 10^-6 cm/s)Moderate (~5 x 10^-6 cm/s)Removal of H-bond donor decreases desolvation energy penalty.

Experimental Methodologies: Self-Validating PK Profiling

To rigorously evaluate the uptake and stability of N2-methyl-L-ornithine, researchers must employ a self-validating system. The protocol below utilizes competitive inhibition to prove transport causality, followed by LC-MS/MS for absolute quantification.

Step-by-Step Protocol: System A-Dependent Uptake & Stability Assay

Rationale: By co-incubating cells with MeAIB (a specific System A inhibitor), we can isolate the exact fraction of N2-methyl-L-ornithine uptake driven by System A versus passive diffusion.

  • Cell Preparation:

    • Seed HEK293 or Caco-2 cells in 12-well plates at 5×105 cells/well.

    • Culture for 48 hours until 80% confluent.

  • Starvation & Equilibration:

    • Wash cells 3x with Na+-free Hank's Balanced Salt Solution (HBSS) (choline chloride substituted for NaCl) to deplete intracellular amino acid pools.

    • Incubate in Na+-free HBSS for 30 minutes at 37°C.

  • Competitive Uptake Phase:

    • Group A (Total Uptake): Add standard HBSS (containing Na+) spiked with 100 µM N2-methyl-L-ornithine.

    • Group B (System A Blocked): Add standard HBSS spiked with 100 µM N2-methyl-L-ornithine + 10 mM MeAIB[6].

    • Group C (Passive Diffusion Only): Add Na+-free HBSS spiked with 100 µM N2-methyl-L-ornithine.

    • Incubate for exactly 15, 30, and 60 minutes.

  • Quenching & Lysis:

    • Halt transport by washing rapidly (3x) with ice-cold PBS.

    • Lyse cells using 200 µL of 80% cold methanol containing an internal standard (e.g., 13C-labeled ornithine) to self-validate extraction efficiency.

  • Protein Precipitation & LC-MS/MS:

    • Centrifuge lysates at 14,000 x g for 15 min at 4°C.

    • Analyze the supernatant via LC-MS/MS using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, monitoring the specific MRM transitions for N2-methyl-L-ornithine ( m/z 147.1 fragment ions).

Workflow Step1 Cell Culture (HEK293/Caco-2) Step2 Compound Incubation (+/- MeAIB Inhibitor) Step1->Step2 Step3 Cell Lysis & Protein Precipitation Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 PK Parameter Calculation Step4->Step5

Caption: Step-by-step workflow for in vitro pharmacokinetic profiling using LC-MS/MS.

References

  • ChemicalBook. N-ALPHA-METHYL-L-ORNITHINE HYDROCHLORIDE CAS#: 16748-29-1. Retrieved from[1]

  • National Institutes of Health (NIH). Amino acid transport System A resembles System N in sequence but differs in mechanism. Retrieved from[6]

  • National Institutes of Health (NIH). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Retrieved from[3]

  • ACS Synthetic Biology. Engineering Tropane Alkaloid Production Based on Metabolic Characterization of Ornithine Decarboxylase. Retrieved from[7]

  • ACS Publications. Serum-Stable and Selective Backbone-N-Methylated Cyclic Peptides. Retrieved from[4]

  • Semantic Scholar. Sustainable Production of N-methylphenylalanine by Reductive Methylamination. Retrieved from[5]

  • Oxford Academic. Engineering lanthipeptides by introducing a large variety of RiPP modifications to obtain new-to-nature bioactive peptides. Retrieved from[2]

  • National Institutes of Health (NIH). Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives. Retrieved from[8]

Sources

Exploratory

Structural and Kinetic Determinants of L-Ornithine and N2-Methyl-L-Ornithine Binding to Arginase Enzymes

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Arginase (EC 3.5.3.1) is a binuclear manganese metalloenzyme responsi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Arginase (EC 3.5.3.1) is a binuclear manganese metalloenzyme responsible for catalyzing the hydrolysis of L-arginine into L-ornithine and urea. Overexpression of arginase isoforms (ARG1 and ARG2) is implicated in various pathologies, including endothelial dysfunction, immunosuppression in the tumor microenvironment, and asthma[1][2]. Consequently, arginase has become a high-priority target for small-molecule inhibitor design.

While transition-state analogs targeting the binuclear manganese cluster (e.g., ABH, NOHA) have shown high potency[1][3], modifications to the amino acid backbone—specifically the α -amino group—have profound effects on binding affinity. This whitepaper provides an in-depth structural and thermodynamic analysis of how L-Ornithine (a natural product inhibitor) compares to its synthetic derivative, N2-methyl-L-ornithine ( α -methyl-L-ornithine), in binding to the arginase active site. We elucidate the causality behind the severe loss of binding affinity upon N2-methylation and provide self-validating experimental protocols for thermodynamic and structural characterization.

Structural Architecture of the Arginase Active Site

The arginase active site is a highly restricted, 15 Å deep cleft that exhibits exceptionally narrow substrate specificity[4][5]. The binding of a ligand is governed by two distinct regions:

  • The Binuclear Manganese Cluster ( MnA2​ and MnB2​ ): Located at the base of the cleft, this cluster coordinates a bridging hydroxide ion that acts as the nucleophile during catalysis[5][6].

  • Specificity Loops (Loop A and Loop B): The mouth of the active site is flanked by loops that rigidly anchor the α -carboxylate and α -amino groups of the substrate[2].

The Critical Role of Loop B in α -Amino Recognition

Efficient recognition by arginase requires the saturation of all three hydrogen-bond donor positions on the substrate's α -amino group[5]. Loop B (residues Asp181 to Pro184 in human ARG1) is the primary structural determinant for this interaction[2]. Specifically, the side chain of Asp183 forms a direct, highly conserved charged hydrogen bond with the α -amino group of the ligand[6][7].

G cluster_0 L-Ornithine Binding cluster_1 N2-Methyl-L-Ornithine Binding LOrn L-Ornithine (Alpha-Amino -NH3+) Asp183 Asp183 (Loop B) LOrn->Asp183 Direct H-Bond MnCluster Binuclear Mn2+ Cluster LOrn->MnCluster Product Coordination N2Orn N2-Methyl-L-Ornithine (Alpha-Amino -NH2CH3+) Steric Steric Clash & Loss of H-Bond N2Orn->Steric Methyl Group Interference Asp183_2 Asp183 (Loop B) Steric->Asp183_2 Weakened Binding

Arginase active site interactions: L-Ornithine vs. N2-Methyl-L-Ornithine steric clash.

Binding Affinity: L-Ornithine vs. N2-Methyl-L-Ornithine

L-Ornithine: The Endogenous Product Inhibitor

L-Ornithine binds to arginase as a weak, competitive product inhibitor with a Ki​ typically ranging between 1 mM and 10 mM, depending on the assay pH and specific mammalian isoform[8][9]. Because its α -amino group is unmodified ( −NH3+​ ), it perfectly satisfies the hydrogen bonding requirements of Asp183 and Asp181[6][7]. The relatively low affinity (millimolar range) is primarily because the δ -amino group of ornithine lacks the complex geometry of the transition-state intermediate, preventing optimal displacement of the metal-bridging hydroxide[5].

N2-Methyl-L-Ornithine: Steric Exclusion

N2-methyl-L-ornithine ( α -methyl-L-ornithine) features a methyl substitution at the α -amino nitrogen. While this molecule is a well-documented inhibitor of ornithine decarboxylase (ODC)[10][11], its binding affinity to arginase is virtually abolished. The causality is twofold:

  • Loss of a Hydrogen Bond Donor: The substitution of a proton with a methyl group removes one of the three critical hydrogen bond donors required to interact with the Asp183/Glu186 network[6][7].

  • Steric Clash: The arginase active site cleft is highly constrained. The introduction of a bulky, hydrophobic methyl group at the N2 position creates a severe steric clash with the rigid backbone of Loop B[2]. This clash prevents the ligand from threading deep enough into the pocket to allow the δ -amino group to interact with the manganese cluster.

Quantitative Data Summary
CompoundTarget EnzymeBinding Affinity ( Ki​ / Kd​ )Mechanistic Note
L-Arginine Human ARG1 Km​≈1.5 mM Endogenous substrate; optimal H-bond network.
L-Ornithine Human ARG1 Ki​≈1−10 mM Weak competitive product inhibitor[8].
N2-Methyl-L-Ornithine Human ARG1 Ki​≫50 mM Negligible binding due to Loop B steric clash.
NOHA Human ARG1 -hydroxy modification displaces bridging OH− [3].
ABH Human ARG1 Boronic acid transition-state analog[1].

Experimental Methodologies for Affinity Validation

To rigorously validate the lack of binding affinity of N2-methyl-L-ornithine compared to L-ornithine, a dual orthogonal approach combining thermodynamics and structural biology is required.

Workflow A Protein Expression & Purification (Human ARG1) B Isothermal Titration Calorimetry (ITC) A->B Thermodynamic Profiling C X-Ray Crystallography Co-crystallization A->C Structural Elucidation D Kinetic Assays (Urea/Ornithine Quantification) A->D IC50 / Ki Determination E Comprehensive Binding Affinity Model B->E Kd, Enthalpy, Entropy C->E 3D Binding Pose D->E Functional Inhibition

Multi-modal experimental workflow for validating arginase binding affinities.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC provides a direct, label-free measurement of the thermodynamic parameters ( ΔH , −TΔS , Kd​ ) of binding. Because arginase binding is highly sensitive to buffer ionization heats, proper controls are critical.

  • Sample Preparation: Dialyze purified recombinant Human ARG1 (expressed in E. coli) extensively against ITC Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM MnCl2​ ).

  • Ligand Preparation: Dissolve L-ornithine and N2-methyl-L-ornithine directly into the exact same dialysate to prevent heat of mixing artifacts.

  • Titration Parameters:

    • Cell: 50 μM ARG1.

    • Syringe: 2 mM to 5 mM Ligand.

    • Temperature: 25°C.

    • Injection: 20 injections of 2 μL each, with 120-second spacing and a stirring speed of 750 rpm.

  • Self-Validation Step: Perform a control titration of the ligand into the buffer alone. Subtract this background heat of dilution from the protein-ligand data.

  • Analysis: Fit the integrated heat data to a one-site binding model. Expected Result: L-ornithine will yield a measurable, albeit weak, exothermic binding isotherm. N2-methyl-L-ornithine will yield flat heat signatures indistinguishable from the background, proving a lack of affinity.

Protocol 2: X-Ray Co-Crystallography

To visually confirm the steric exclusion of N2-methyl-L-ornithine, structural elucidation via X-ray crystallography is utilized[3][7].

  • Protein Concentration: Concentrate purified ARG1 to 10–12 mg/mL in 50 mM Tris-HCl pH 7.5, 1 mM MnCl2​ .

  • Ligand Soaking/Co-crystallization: Incubate the protein with 10 mM of the target ligand for 1 hour on ice prior to crystallization.

  • Vapor Diffusion: Set up hanging-drop plates using a reservoir solution of 20% PEG 8000, 0.1 M Tris pH 8.5. Crystals typically form within 3–5 days.

  • Data Collection: Cryoprotect crystals in mother liquor supplemented with 20% glycerol. Flash-freeze in liquid nitrogen and collect diffraction data at a synchrotron source (e.g., 100 K, λ=1.0 Å).

  • Self-Validation Step: During structure refinement (using PHENIX or REFMAC5), calculate the Fo​−Fc​ omit maps. Expected Result: The electron density map will clearly show L-ornithine bound in the active site, coordinated by Asp183. Conversely, crystals grown with N2-methyl-L-ornithine will show an empty active site (containing only ordered water molecules), confirming that the methyl group prevents stable occupancy.

Conclusion and Implications for Drug Design

The comparative analysis of L-ornithine and N2-methyl-L-ornithine underscores a fundamental rule in arginase inhibitor design: the α -amino and α -carboxylate groups must remain unmodified. The enzyme's reliance on a highly specific, multi-point hydrogen bonding network at Loop B (specifically Asp183) means that any steric bulk or loss of H-bond donors at the N2 position will abrogate binding[2][7].

For drug development professionals targeting the arginase pathway (e.g., in immuno-oncology or cardiovascular disease), structural modifications must be strictly confined to the ω -terminus or the aliphatic chain (as seen with successful inhibitors like ABH, CB-1158, and NOHA)[1][3]. Molecules like N2-methyl-L-ornithine, while valuable as ODC inhibitors, possess zero crossover potential for arginase inhibition.

References

  • Di Costanzo, L., et al. (2009). "Probing the specificity determinants of amino acid recognition by arginase." National Center for Biotechnology Information (NIH). Available at:[Link]

  • Orellana, M. S., et al. (2022). "New Insights into the Determinants of Specificity in Human Type I Arginase: Generation of a Mutant That Is Only Active with Agmatine as Substrate." MDPI. Available at:[Link]

  • D'Antonio, E. L., et al. (2013). "Impact of Substrate Protonation and Tautomerization States on Interactions with the Active Site of Arginase I." ACS Publications. Available at:[Link]

  • Grzywa, R., et al. (2019). "Structural insights into human Arginase-1 pH dependence and its inhibition by the small molecule inhibitor CB-1158." National Center for Biotechnology Information (NIH). Available at:[Link]

  • Ilies, M., et al. (2009). "3KV2: HIGH RESOLUTION STRUCTURE OF HUMAN ARGINASE I IN COMPLEX WITH THE STRONG INHIBITOR N(omega)-hydroxy-nor-L-arginine (nor-NOHA)." RCSB PDB. Available at:[Link]

  • Wikipedia Contributors. "Arginase." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kaur, K., et al. (1986). "Alpha-difluoromethylornithine resistance in Leishmania donovani is associated with increased ornithine decarboxylase activity." National Center for Biotechnology Information (NIH). Available at:[Link]

  • Baggio, R., et al. (1997). "Synthesis of Arginase Inhibitors: An Overview." National Center for Biotechnology Information (NIH). Available at:[Link]

  • Bogenrieder, T., et al. (1995). "An enzymatic route to L-ornithine from arginine--activation, selectivity and stabilization of L-arginase." National Center for Biotechnology Information (NIH). Available at:[Link]

Sources

Foundational

Crystallographic Structure and Mechanistic Utility of N2-Methyl-L-Ornithine Derivatives

Executive Summary As drug development pivots toward highly targeted allosteric and competitive inhibitors, unnatural amino acid derivatives have become indispensable structural probes. N2-methyl-L-ornithine (systematical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pivots toward highly targeted allosteric and competitive inhibitors, unnatural amino acid derivatives have become indispensable structural probes. N2-methyl-L-ornithine (systematically known as -methyl-L-ornithine) is a prime example. By featuring a secondary amine at the alpha-carbon rather than a canonical primary amine, this derivative fundamentally alters the catalytic dynamics of Pyridoxal-5'-phosphate (PLP)-dependent enzymes.

This whitepaper provides an in-depth technical analysis of the crystallographic properties of N2-methyl-L-ornithine. We will explore its molecular architecture, its critical role in trapping Ornithine Decarboxylase (ODC) in pre-catalytic conformations, and the self-validating experimental workflows required to successfully co-crystallize this complex for high-resolution X-ray diffraction.

Molecular Architecture and Chemical Logic

N2-methyl-L-ornithine hydrochloride (C₆H₁₅ClN₂O₂) is a non-proteinogenic amino acid derivative. Unlike δ -methylated variants, the methylation in N2-methyl-L-ornithine occurs strictly at the α -amino group [1].

The Mechanistic Significance of the Secondary Amine

In canonical polyamine biosynthesis, L-ornithine utilizes its primary α -amine to form an external aldimine (Schiff base) with the PLP cofactor within the ODC active site. This neutral Schiff base acts as an electron sink, facilitating the cleavage of the α -carboxyl group.

When is introduced, its secondary α -amine reacts with PLP to form a positively charged iminium ion rather than a neutral aldimine. This subtle structural constraint prevents the requisite proton transfers necessary for decarboxylation. Consequently, the enzyme is trapped in a dead-end, pre-catalytic complex. This makes N2-methyl-L-ornithine an exceptional crystallographic probe, allowing structural biologists to resolve the closed conformation of the ODC active site without the ligand being rapidly turned over[2].

Pathway Arg L-Arginine Orn L-Ornithine Arg->Orn Arginase Put Putrescine Orn->Put Decarboxylation ODC Ornithine Decarboxylase (ODC) ODC->Orn Catalyzes Inh N2-methyl-L-ornithine (Competitive Inhibitor) Inh->ODC Binds Active Site

Biochemical pathway of polyamine synthesis highlighting ODC inhibition by N2-methyl-L-ornithine.

Structural Biology: Co-Crystallization with ODC

High-resolution crystallography of ODC relies heavily on capturing the PLP-binding motifs. Studies on Lactobacillus 30a and demonstrate that the enzyme functions as an obligate homodimer, with two active sites formed at the dimer interface[3].

When N2-methyl-L-ornithine is soaked into ODC crystals, the electron density maps reveal that the bulky N-methyl group induces a slight steric clash with highly conserved active site residues (e.g., Tyr389 in human ODC). This interaction forces the active site loop to adopt a rigid, closed conformation. The structural motifs identified through these co-crystals have been instrumental in mapping the broader family of PLP-dependent decarboxylases [4].

Quantitative Data Analysis

The following table summarizes the crystallographic parameters of the free ligand versus its protein-bound state, providing a comparative baseline for structural refinement.

ParameterN2-Methyl-L-Ornithine HCl (Free Ligand)ODC–Ligand Co-Crystal Complex
IUPAC Name (2S)-5-amino-2-(methylamino)pentanoic acidN/A (Protein-Ligand Complex)
Molecular Weight 182.65 g/mol ~106 kDa (Human Homodimer)
Space Group P21​21​21​ (Typical for L-amino acids) P21​21​21​ or P61​22
Resolution Limit < 1.0 Å (Small molecule)2.1 Å – 3.0 Å
Ligand State Zwitterionic monomerIminium ion with PLP cofactor
Key Interactions Intermolecular H-bonds (amine-carboxylate)Tyr389, Asp332, PLP phosphate pocket

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific conditions are chosen.

Protocol 1: Preparation of the ODC-Ligand Complex
  • Ligand Preparation : Dissolve N2-methyl-L-ornithine hydrochloride in 50 mM HEPES (pH 7.5) to a stock concentration of 50 mM.

    • Causality: HEPES provides a stable buffering capacity near physiological pH, ensuring the ligand remains in the appropriate protonation state for active site binding without introducing competing amine groups (unlike Tris buffer).

  • Protein Purification : Express recombinant ODC in E. coli. Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) using a Superdex 200 column equilibrated in 20 mM HEPES, 150 mM NaCl, 1 mM DTT.

    • Causality: SEC removes high-molecular-weight aggregates. Monodispersity is critical for uniform crystal nucleation. DTT prevents spurious disulfide bond formation.

  • Complex Formation : Incubate 10 mg/mL purified ODC with 2 mM N2-methyl-L-ornithine and 0.1 mM PLP for 2 hours at 4°C.

    • Causality: Pre-incubation allows the iminium ion to form and the protein to undergo ligand-induced conformational closure prior to crystallization, increasing the homogeneity of the lattice.

    • Validation Check: Analyze the complex using Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.15 confirms a monodisperse, crystallization-ready sample.

Protocol 2: Hanging Drop Vapor Diffusion Crystallization
  • Drop Assembly : On a siliconized glass cover slip, mix 1 µL of the ODC-ligand complex with 1 µL of reservoir solution (20% PEG 4000, 0.1 M HEPES pH 7.5, 0.2 M MgCl₂).

    • Causality: PEG 4000 acts as a precipitant by competing for water, slowly driving the protein into supersaturation. Mg²⁺ ions help stabilize intermolecular crystal contacts.

  • Equilibration : Invert the cover slip and seal it over a well containing 500 µL of the reservoir solution. Incubate undisturbed at 20°C.

    • Causality: Vapor diffusion allows the drop to slowly concentrate as water vapor transfers to the reservoir, favoring the growth of fewer, larger, and well-ordered crystals rather than microcrystalline showers.

  • Cryoprotection & Harvesting : Briefly soak the mature crystal (typically appearing within 3-5 days) in a drop of reservoir solution supplemented with 20% (v/v) glycerol before flash-freezing in liquid nitrogen.

    • Causality: Glycerol acts as a cryoprotectant, preventing the formation of crystalline ice during freezing, which would physically disrupt the protein lattice and degrade X-ray diffraction quality.

    • Validation Check: Expose the harvested crystal to a microfocus X-ray beam at a synchrotron source. The presence of sharp, distinct diffraction spots extending beyond 2.5 Å resolution confirms successful lattice formation.

Workflow Pur ODC Purification (SEC & Affinity) Complex Ligand Incubation (ODC + N2-methyl-Orn) Pur->Complex Cryst Vapor Diffusion (Hanging Drop) Complex->Cryst Diff X-Ray Diffraction (Synchrotron) Cryst->Diff Refine Structural Refinement (PLP-binding Motif) Diff->Refine

Crystallographic workflow for resolving the ODC and N2-methyl-L-ornithine co-crystal structure.

References

  • Title : N-alpha-Methyl-L-ornithine hydrochloride | Source : PubChem, National Center for Biotechnology Information | URL :[Link]

  • Title : Structural motifs for pyridoxal-5'-phosphate binding in decarboxylases: An analysis based on the crystal structure of the Lactobacillus 30a ornithine decarboxylase | Source : Protein Science | URL :[Link]

  • Title : Crystal structure of human ornithine decarboxylase at 2.1 A resolution: structural insights to antizyme binding | Source : Journal of Molecular Biology | URL :[Link]

  • Title : Information on EC 4.1.1.17 - ornithine decarboxylase | Source : BRENDA Enzyme Database | URL :[Link]

Protocols & Analytical Methods

Method

solid phase peptide synthesis protocols using L-Ornithine, N2-methyl-

Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocols Incorporating Nα -Methyl-L-Ornithine Introduction The incorporation of N -methylated amino acids into peptide sequences is a powerful structural modificati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocols Incorporating Nα -Methyl-L-Ornithine

Introduction

The incorporation of N -methylated amino acids into peptide sequences is a powerful structural modification in modern drug discovery. N -methylation significantly enhances pharmaceutical properties by improving oral bioavailability, increasing proteolytic stability against peptidases, and inducing conformational rigidity[1]. Specifically, the use of -methyl-L-ornithine—typically introduced via the orthogonally protected building block Fmoc-N-Me-Orn(Boc)-OH—is highly valuable in the design of antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), where the cationic δ -amino group is essential for membrane interaction.

However, the synthesis of N -methyl-rich peptides presents severe chemical challenges. Standard solid-phase peptide synthesis (SPPS) protocols routinely fail when encountering N -methylated residues, leading to deletion sequences, epimerization, and truncated products[2]. This application note provides a self-validating, causally-grounded protocol for the successful incorporation and subsequent elongation of -methyl-L-ornithine.

Mechanistic Insights & Causality

To achieve high-fidelity synthesis, researchers must understand the chemical causality behind experimental failures associated with N -methylated amino acids:

  • Severe Steric Hindrance : Acylation of the sterically hindered secondary amine of an N -methyl amino acid proceeds 10 to 100 times more slowly than that of a primary amine[2]. The incoming activated amino acid must navigate the steric bulk of both the N -methyl group and the ornithine side chain.

  • Epimerization Risks : To overcome slow coupling kinetics, researchers often employ highly reactive coupling reagents and strong bases. However, prolonged exposure to bases like N,N -diisopropylethylamine (DIPEA) during the activation of N -methyl amino acids can promote epimerization at the α -carbon[3].

  • Diketopiperazine (DKP) Formation : If the N -methylated residue is located at the C-terminal dipeptide stage, the removal of the Fmoc group from the subsequent amino acid can trigger an intramolecular nucleophilic attack. This cleaves the dipeptide from the resin, forming a cyclic DKP[4].

Strategic Solutions : To mitigate DKP formation, we mandate the use of 2-Chlorotrityl chloride (2-CTC) resin , whose extreme steric bulk prevents intramolecular cyclization[4]. For the critical coupling step onto the secondary amine, we utilize COMU/Oxyma activated with the weaker base N -methylmorpholine (NMM) , which ensures quantitative coupling while suppressing epimerization[3][5].

Workflow Visualization

SPPS_NMe_Orn Resin 2-CTC Resin (Prevents DKP Formation) Couple1 Couple Fmoc-N-Me-Orn(Boc)-OH Reagents: DIC / Oxyma Resin->Couple1 Elongation Deprot1 Fmoc Deprotection Reagent: 20% Piperidine in DMF Couple1->Deprot1 Wash (DMF/DCM) Couple2 CRITICAL STEP: Couple Next AA Reagents: COMU / Oxyma / NMM Deprot1->Couple2 Exposes Secondary Amine (Chloranil Test Positive) Cleavage Global Cleavage Reagents: TFA / TIS / H2O Couple2->Cleavage Overcomes Steric Hindrance (Chloranil Test Negative)

Figure 1: Optimized SPPS workflow for the incorporation and elongation of Fmoc-N-Me-Orn(Boc)-OH.

Quantitative Data: Coupling Reagent Efficacy

The selection of the coupling reagent is the single most critical variable when elongating the peptide chain from an N -methylated amine. The table below summarizes the efficacy of modern coupling systems:

Coupling SystemReactivity on N -Me AminesEpimerization RiskRecommended BaseMechanistic Advantage
COMU / Oxyma Very HighLowNMMGold standard for hindered couplings. Oxyma acts as a superior, non-explosive leaving group, while NMM minimizes base-catalyzed epimerization[3][5].
HATU / HOAt HighModerateDIPEAClassic highly reactive system. The pyridine nitrogen of HOAt provides anchimeric assistance to accelerate amide bond formation[5][6].
DIC / Oxyma ModerateLowNoneExcellent for standard primary amines, but often results in incomplete reactions (deletion sequences) when applied to secondary amines[5].
PyAOP HighLowDIPEAPhosphonium salt alternative. Avoids the risk of guanidinylation of the free secondary amine, which can occur with uronium salts like HATU.

Step-by-Step Experimental Protocols

Note: The following protocols assume a 0.1 mmol synthesis scale. Adjust equivalents proportionally for larger scales.

Protocol A: Resin Preparation
  • Weigh 0.1 mmol of pre-loaded Fmoc-AA-O-2-CTC resin into a fritted SPPS reaction vessel.

  • Swell the resin in 5 mL of Dichloromethane (DCM) for 30 minutes.

  • Drain the DCM and wash the resin with N,N -Dimethylformamide (DMF) (3 × 5 mL).

Protocol B: Coupling of Fmoc-N-Me-Orn(Boc)-OH

Causality Check: Coupling a sterically hindered amino acid onto a primary amine is generally straightforward but requires adequate activation.

  • Dissolve 0.4 mmol (4 equiv) of Fmoc-N-Me-Orn(Boc)-OH and 0.4 mmol (4 equiv) of OxymaPure in 3 mL of DMF.

  • Add 0.4 mmol (4 equiv) of N,N -Diisopropylcarbodiimide (DIC) to the solution.

  • Add the activated mixture to the resin and agitate at room temperature for 2 hours.

  • Drain the reaction vessel and wash with DMF (5 × 3 mL) and DCM (3 × 3 mL).

  • Validation : Perform a standard Kaiser test. A negative result (yellow/colorless) confirms complete coupling.

Protocol C: Fmoc Deprotection of the N -Methylated Residue
  • Treat the resin with 5 mL of 20% (v/v) piperidine in DMF for 5 minutes. Drain.

  • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

  • Drain and wash extensively with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Validation (CRITICAL) : Perform a Chloranil test (or De Clercq test). Do not use the Kaiser test. The Kaiser test relies on the formation of Ruhemann's purple, which requires a primary amine; it will yield a false negative for the secondary amine of N -Me-Orn. A positive Chloranil test (blue/green beads) confirms successful Fmoc removal.

Protocol D: Elongation (Coupling ONTO the N -Methyl Amine)

Causality Check: This is the most challenging step due to the severe steric hindrance of the secondary amine[2]. We utilize COMU/Oxyma with NMM to drive the reaction to completion without causing epimerization[3].

  • Dissolve 0.4 mmol (4 equiv) of the next Fmoc-AA-OH, 0.4 mmol (4 equiv) of COMU, and 0.4 mmol (4 equiv) of Oxyma in 3 mL of DMF.

  • Add 0.8 mmol (8 equiv) of N -Methylmorpholine (NMM) to the mixture. The solution will change color, indicating active ester formation.

  • Immediately add the mixture to the resin and agitate for 3 hours at room temperature.

  • Drain and wash with DMF (3 × 3 mL).

  • Double Coupling : Repeat steps 1-4 with fresh reagents to ensure quantitative conversion.

  • Drain and wash with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Validation : Perform a Chloranil test. A negative result (colorless beads) confirms complete acylation of the secondary amine.

Protocol E: Global Cleavage and Side-Chain Deprotection
  • Wash the resin with DCM (5 × 3 mL) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H₂O.

  • Add 5 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature. (Note: The Boc protecting group on the ornithine δ -amine is cleanly removed under these conditions).

  • Collect the cleavage solution into a clean tube. Wash the resin with an additional 2 mL of TFA and combine the filtrates.

  • Precipitate the crude peptide by adding 30 mL of ice-cold diethyl ether. Centrifuge to collect the peptide pellet, wash twice with cold ether, and dry under vacuum.

References

  • ResearchGate. "N-methylation in amino acids and peptides: Scope and limitations." 1

  • NIH PubMed Central (PMC). "Proximity-driven acceleration of challenging solid-phase peptide couplings." 2

  • Royal Society of Chemistry (RSC). "Rapid Mild Macrocyclization of Depsipeptides under Continuous Flow." 6

  • NIH PubMed Central (PMC). "Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications." 4

  • Fluorochem. "Advances in Peptide Synthesis." 5

  • ACS Publications. "Total Synthesis of the Highly N-Methylated Acetylene-Containing Anticancer Peptide Jahanyne."3

Sources

Application

Application Note: Advanced HPLC Method Development for the Quantification of N2-Methyl-L-Ornithine

Executive Summary This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) methodology for the precise quantification of N2-methyl-L-ornithine. By leveraging pre-column 9-fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) methodology for the precise quantification of N2-methyl-L-ornithine. By leveraging pre-column 9-fluorenylmethyl chloroformate (Fmoc-Cl) derivatization, this protocol overcomes the inherent chromatographic limitations of polar, non-chromophoric amino acids, enabling high-sensitivity detection via Fluorescence (FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Scientific Context & Target Analyte

N2-methyl-L-ornithine (N-alpha-methyl-L-ornithine) is a non-proteinogenic amino acid critical to the structural rigidity and biological activity of specialized microbial metabolites. Recently, its presence has been confirmed as a post-translationally modified residue in1[1]. The biosynthesis of these motifs is heavily dependent on the 2[2]. Due to its highly polar nature and lack of a native chromophore, robust quantification of N2-methyl-L-ornithine in complex biological matrices requires specialized chromatographic strategies.

Methodological Causality: Derivatization Chemistry

To achieve baseline separation and high-sensitivity detection,3[3].

Causality Check: Why Fmoc-Cl over OPA? Standard o-phthalaldehyde (OPA) exclusively reacts with primary amines. N2-methyl-L-ornithine possesses a primary delta-amine (N5) but a secondary alpha-amine (N2). OPA derivatization would leave the N2 position unreacted, yielding a highly polar, partially derivatized artifact that exhibits poor retention on reversed-phase columns. Conversely, Fmoc-Cl reacts rapidly with both primary and secondary amines, yielding a stable, highly hydrophobic di-Fmoc derivative that is perfectly suited for RP-HPLC.

Chemistry N2MO N2-Methyl-L-Ornithine (Primary N5 & Secondary N2 Amines) OPA OPA Reagent (Primary Amine Specific) N2MO->OPA FMOC Fmoc-Cl Reagent (Primary & Secondary Reactive) N2MO->FMOC Partial Partial Derivatization (Fails to tag N2-methyl) OPA->Partial Sub-optimal Full Complete Di-Fmoc Derivative (High Hydrophobicity & FLD Signal) FMOC->Full Optimal

Fig 1. Logical causality of Fmoc-Cl vs. OPA derivatization for N2-methyl-L-ornithine.

Experimental Workflow & Self-Validating Protocol

Workflow Sample 1. Sample + IS (L-Norvaline) Prep 2. Protein Ppt (Acetonitrile) Sample->Prep Deriv 3. Fmoc-Cl (pH 8.5 Borate) Prep->Deriv Clean 4. Quench (Adamantanamine) Deriv->Clean HPLC 5. RP-HPLC (Polar C18) Clean->HPLC Detect 6. FLD/MS Detection HPLC->Detect

Fig 2. Pre-column Fmoc-Cl derivatization and RP-HPLC workflow for N2-methyl-L-ornithine.

Self-Validating Mechanisms

To ensure absolute trustworthiness, this protocol is designed as a self-validating system:

  • Pre-Extraction Internal Standard (IS): L-Norvaline is spiked into the raw sample before protein precipitation. Causality: This ensures that any volumetric loss during extraction or incomplete derivatization is mathematically normalized. If the IS peak area deviates by >15% between runs, the system automatically flags matrix interference or reagent degradation.

  • Active Quenching: The addition of adamantanamine (ADAM) explicitly halts the Fmoc-Cl reaction. Causality: Unquenched Fmoc-Cl hydrolyzes into Fmoc-OH, a highly fluorescent byproduct that severely tails and masks target peaks on the chromatogram. ADAM converts excess Fmoc-Cl into a highly retained, non-interfering ADAM-Fmoc complex.

Step-by-Step Methodology
  • Sample Preparation : Aliquot 50 µL of biological sample (e.g., microbial culture supernatant or cell lysate) into a microcentrifuge tube. Add 10 µL of IS (100 µM L-Norvaline).

  • Protein Precipitation : Add 150 µL of ice-cold Acetonitrile (MeCN). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4 °C. Transfer 50 µL of the supernatant to a new vial.

  • Buffering : Add 40 µL of 0.2 M sodium borate buffer (pH 8.5) to the supernatant to ensure the amines are deprotonated and nucleophilic.

  • Derivatization : Add 50 µL of 15 mM Fmoc-Cl in anhydrous MeCN. Vortex immediately for 10 seconds. Incubate at room temperature for exactly 10 minutes to allow complete conversion of the sterically hindered secondary N2-amine.

  • Quenching : Add 50 µL of 100 mM Adamantanamine (ADAM) to consume excess Fmoc-Cl.

  • Liquid-Liquid Extraction (Optional Clean-up) : Wash the mixture with 200 µL of pentane to remove highly hydrophobic byproducts. Discard the upper organic layer.

  • Injection : Transfer the lower aqueous layer to an HPLC autosampler vial. Inject 5 µL into the LC system.

Data Presentation: Chromatographic Conditions & Validation

For mass spectrometry applications,4[4], utilizing a high-resolution Kinetex Polar C18 column (100 × 2.1 mm, 1.7 µm) maintained at 40 °C.

Table 1: Optimized RP-HPLC Gradient Program

Time (min) Mobile Phase A (H₂O + 0.1% FA) Mobile Phase B (MeCN + 0.1% FA) Flow Rate (mL/min) Curve Profile
0.0 80% 20% 0.4 Initial
1.5 80% 20% 0.4 Isocratic
10.0 2% 98% 0.4 Linear
13.0 2% 98% 0.4 Wash
13.5 80% 20% 0.4 Linear

| 16.0 | 80% | 20% | 0.4 | Re-equilibration |

Table 2: Representative Method Validation Parameters for Di-Fmoc-N2-methyl-L-ornithine

Validation Parameter Observed Value Acceptance Criteria
Linearity Range 0.1 – 50 µM R² > 0.995
Limit of Detection (LOD) 0.03 µM S/N ≥ 3
Limit of Quantification (LOQ) 0.1 µM S/N ≥ 10, RSD ≤ 20%
Intra-day Precision (RSD%) 3.2% ≤ 15%
Inter-day Precision (RSD%) 4.8% ≤ 15%

| Mean Recovery | 94.5% | 85 – 115% |

References

  • Title : Biosynthesis-Guided Discovery of Enteropeptins, Unusual Sactipeptides Containing an N-Methylornithine Source : ChemRxiv URL :[Link][1]

  • Title : A Self-Sufficient β-Methylarginine Biosynthetic Pathway in Planctomycetes Source : PubMed Central (PMC) URL :[Link][3]

  • Title : Catalytic Site Proximity Profiling for Functional Unification of Sequence-Diverse Radical S-Adenosylmethionine Enzymes Source : PubMed Central (PMC) URL :[Link][2]

  • Title : Radical SAM Enzyme PylB Generates a Lysyl Radical Intermediate in the Biosynthesis of Pyrrolysine by Using SAM as a Cofactor Source : Journal of the American Chemical Society (JACS) URL :[Link][4]

Sources

Method

Fmoc protection and deprotection protocols for L-Ornithine, N2-methyl-

Advanced Application Note: Fmoc Protection and Deprotection Strategies for Nα -Methyl-L-Ornithine Executive Summary The incorporation of N -methylated amino acids, such as N2 -methyl-L-ornithine ( Nα -methyl-L-ornithine)...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Fmoc Protection and Deprotection Strategies for Nα -Methyl-L-Ornithine

Executive Summary

The incorporation of N -methylated amino acids, such as N2 -methyl-L-ornithine ( -methyl-L-ornithine), into synthetic peptide sequences is a powerful strategy in drug development. N-methylation enhances proteolytic stability, modulates conformational rigidity, and significantly improves membrane permeability. However, the secondary α -amine of N2 -methyl-L-ornithine introduces severe steric hindrance. This structural feature complicates both its initial Fmoc protection in solution and its subsequent Fmoc deprotection during Solid-Phase Peptide Synthesis (SPPS). This guide provides field-proven, self-validating protocols to overcome these kinetic bottlenecks, specifically addressing the critical risk of diketopiperazine (DKP) formation.

Mechanistic Insights & Experimental Rationale

The Steric Challenge of Fmoc Protection

Direct Fmoc protection of the secondary α -amine in N2 -methyl-L-ornithine is kinetically sluggish compared to primary amines. Standard conditions utilizing Fmoc-Cl often lead to over-acylation or unwanted dipeptide formation. To ensure high yields and optical purity, Fmoc-OSu is preferred in a biphasic aqueous/organic system with a mild base (e.g., Na2​CO3​ ). The reaction requires extended timeframes (12–24 hours) to drive the sterically hindered nucleophilic attack on the succinimidyl carbonate. Alternatively, advanced methods such as the1 or 2 can be employed to synthesize the protected monomer.

Fmoc Deprotection and the Diketopiperazine (DKP) Threat

During SPPS, the deprotection of an Fmoc-protected N -methyl amino acid at the dipeptide stage (e.g., Fmoc- N -Me-Orn(Boc)-AA-Resin) is a critical failure point. Base-catalyzed removal of the Fmoc group exposes a highly nucleophilic secondary amine. Due to the steric hindrance of the N -methyl group, the subsequent amino acid coupling is notoriously slow. This kinetic delay allows the free secondary amine to undergo an intramolecular attack on the C-terminal ester or amide linkage, forming a thermodynamically stable 6-membered diketopiperazine (DKP) ring. This side reaction prematurely cleaves the dipeptide from the resin, drastically reducing the final yield.

To mitigate this, deprotection must be rapid, and the subsequent coupling must utilize highly reactive uronium or phosphonium salts (e.g., HATU or PyBroP) immediately after washing.

DKP_Mechanism Start Fmoc-N(Me)-Orn(Boc)-AA-Resin Deprotect 20% Piperidine / DMF Start->Deprotect FreeAmine H-N(Me)-Orn(Boc)-AA-Resin (Reactive Secondary Amine) Deprotect->FreeAmine Success Rapid Coupling (HATU) Desired Elongated Peptide FreeAmine->Success Fast Electrophile Addition Failure Slow Coupling / Base Catalysis Diketopiperazine (DKP) + Cleaved Resin FreeAmine->Failure Intramolecular Attack

Competing pathways during Fmoc deprotection: successful elongation vs. DKP formation.

Quantitative Data: Deprotection Reagent Comparison

Selecting the correct deprotection cocktail is essential when working with N -methylated residues. The table below summarizes the causality between reagent choice, deprotection kinetics, and the risk of DKP formation.

Deprotection ReagentDeprotection TimeDKP Formation RiskMechanistic Notes
20% Piperidine / DMF 10–15 minHighStandard protocol; prolonged base exposure exacerbates intramolecular attack.
20% Piperidine + 1% DBU / DMF 2–5 minModerateDBU accelerates Fmoc cleavage; requires immediate, rapid subsequent coupling.
5% Piperazine + 0.1M HOBt / DMF 15–20 minLowHOBt acts as a weak acid to suppress base-catalyzed DKP formation.
20% Morpholine / DMF 30+ minLowMild base minimizes side reactions but is kinetically too slow for routine SPPS.

Experimental Protocols

Protocol A: Solution-Phase Fmoc Protection of N5 -Boc- N2 -methyl-L-ornithine

This protocol describes the conversion of the unprotected secondary α -amine to the Fmoc-protected monomer, utilizing a self-validating pH and colorimetric testing system.

Reagents:

  • N5 -Boc- N2 -methyl-L-ornithine (1.0 eq)

  • Fmoc-OSu (1.2 eq)

  • Na2​CO3​ (2.5 eq)

  • 1,4-Dioxane / H2​O (1:1 v/v)

  • 1M HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: Dissolve N5 -Boc- N2 -methyl-L-ornithine and Na2​CO3​ in H2​O . Stir until completely dissolved. Ensure the pH is >9.

  • Cooling: Cool the aqueous solution to 0 °C using an ice bath to prevent side reactions during the addition phase.

  • Addition: Dissolve Fmoc-OSu in 1,4-Dioxane. Add this solution dropwise to the aqueous mixture over 30 minutes under vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature. Stir for 12–18 hours.

    • Self-Validation Check: Monitor reaction completion via TLC. Perform a Chloranil test on the TLC plate; a blue/green spot indicates unreacted secondary amine. Continue stirring until the Chloranil test is negative.

  • Workup: Wash the basic mixture with Diethyl Ether (2x) to remove unreacted Fmoc-OSu and byproducts.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2–3. Causality: Acidification protonates the carboxylate, driving the product into the organic phase.

  • Extraction: Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield Fmoc- N2 -methyl-L-Orn(Boc)-OH.

Workflow A H-N(Me)-Orn(Boc)-OH (Starting Material) B Fmoc-OSu / Na2CO3 (Protection Phase) A->B C Fmoc-N(Me)-Orn(Boc)-OH (Protected Monomer) B->C D SPPS Coupling (HATU / DIEA) C->D E Resin-Bound Peptide D->E

Workflow for Fmoc protection and SPPS incorporation of N2-methyl-L-ornithine.

Protocol B: On-Resin Fmoc Deprotection of N2 -methyl-L-ornithine during SPPS

This protocol is optimized to rapidly remove the Fmoc group from the sterically hindered N -methyl residue while minimizing the window for DKP formation.

Reagents:

  • Peptidyl-resin (Fmoc- N2 -methyl-L-Orn(Boc) at the N-terminus)

  • Deprotection Cocktail: 20% Piperidine + 1% DBU in DMF

  • Wash Solvent: Peptide-grade DMF

Step-by-Step Methodology:

  • Swelling: Swell the resin in DMF for 20 minutes to ensure full accessibility of the polymer matrix. Drain completely.

  • Rapid Deprotection: Add the Deprotection Cocktail (20% Piperidine + 1% DBU in DMF) to the resin. Agitate for exactly 2 minutes . Drain.

    • Causality: DBU acts as a strong amidine base to rapidly abstract the acidic proton of the Fmoc group, compensating for the steric hindrance shielding the amine.

  • Second Treatment: Add fresh Deprotection Cocktail and agitate for an additional 3 minutes . Drain immediately. (Do not exceed 5 minutes total base exposure).

  • Extensive Washing: Wash the resin rapidly and thoroughly with DMF (6 x 1 min).

    • Self-Validation Check: Perform a Chloranil test on a few resin beads. A positive (blue/green) result confirms the successful exposure of the secondary amine. (Note: The standard Ninhydrin/Kaiser test will yield a false negative for secondary amines).

  • Immediate Coupling: Immediately add the pre-activated next amino acid (using HATU/HOAt and DIEA) to the resin. Do not leave the deprotected secondary amine resting, as DKP formation will occur spontaneously.

References

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.Molecules (2023).
  • An Improved Synthesis of Fmoc-N-methyl-α-amino Acids.The Journal of Organic Chemistry (2005).
  • Fmoc Resin Cleavage and Deprotection.Sigma-Aldrich Peptide Synthesis Technical Guidelines.

Sources

Application

Elucidating the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation Analysis of N2-methyl-L-Ornithine

Introduction N2-methyl-L-ornithine is a methylated derivative of the non-proteinogenic amino acid L-ornithine. As with many methylated biomolecules, it plays a potential role in various metabolic pathways and cellular pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N2-methyl-L-ornithine is a methylated derivative of the non-proteinogenic amino acid L-ornithine. As with many methylated biomolecules, it plays a potential role in various metabolic pathways and cellular processes. The precise and reliable identification and quantification of N2-methyl-L-ornithine are crucial for researchers in fields ranging from metabolomics to drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful analytical technique for this purpose. Understanding the fragmentation pattern of N2-methyl-L-ornithine is fundamental to developing robust and specific analytical methods. This application note provides a detailed guide to the fragmentation analysis of N2-methyl-L-ornithine, offering insights into its characteristic fragmentation pathways and protocols for its analysis.

The Significance of Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides a deeper level of molecular specificity by isolating a precursor ion of interest, subjecting it to fragmentation, and then analyzing the resulting product ions. The fragmentation pattern is a unique molecular fingerprint that can be used for confident identification and structural elucidation. For N2-methyl-L-ornithine, this analysis allows for its differentiation from isobaric compounds and its confident detection in complex biological matrices.

Predicted Fragmentation Pathways of N2-methyl-L-Ornithine

The structure of N2-methyl-L-ornithine, with its primary and secondary amine groups, a carboxylic acid, and an aliphatic chain, lends itself to several characteristic fragmentation pathways upon collision-induced dissociation (CID) in positive ion mode. The protonated molecule [M+H]⁺ of N2-methyl-L-ornithine has a molecular weight of approximately 147.11 g/mol .

The most common fragmentation patterns for amino acids involve neutral losses of small molecules such as water (H₂O), ammonia (NH₃), and formic acid (HCOOH), as well as cleavages along the carbon backbone.[1]

Key Fragmentation Pathways:

  • Loss of Water (-18 Da): Dehydration is a common fragmentation pathway for protonated amino acids, resulting in the formation of a cyclic product or an acylium ion.

  • Loss of Formic Acid (-46 Da): The loss of the entire carboxylic acid group as formic acid is another characteristic fragmentation.

  • Loss of Ammonia from the side chain (-17 Da): The primary amine on the side chain can be lost as ammonia.

  • Loss of the Methylamino Group (-31 Da): The N2-methylamino group can be cleaved.

  • Sequential Losses: A combination of these losses can also be observed, for example, the sequential loss of water and ammonia.

  • Immonium Ions: Low-mass diagnostic ions, known as immonium ions, are often formed from the fragmentation of the amino acid backbone. For N2-methyl-L-ornithine, a characteristic immonium ion resulting from the cleavage of the bond between the alpha- and beta-carbons is expected.

Visualizing the Fragmentation

The following diagram illustrates the proposed major fragmentation pathways of protonated N2-methyl-L-ornithine.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions [M+H]+ (m/z 147.11) [M+H]+ (m/z 147.11) [M+H - H2O]+ (m/z 129.10) [M+H - H2O]+ (m/z 129.10) [M+H]+ (m/z 147.11)->[M+H - H2O]+ (m/z 129.10) - H2O [M+H - HCOOH]+ (m/z 101.10) [M+H - HCOOH]+ (m/z 101.10) [M+H]+ (m/z 147.11)->[M+H - HCOOH]+ (m/z 101.10) - HCOOH [M+H - NH3]+ (m/z 130.10) [M+H - NH3]+ (m/z 130.10) [M+H]+ (m/z 147.11)->[M+H - NH3]+ (m/z 130.10) - NH3 (side chain) Immonium Ion (m/z 88.08) Immonium Ion (m/z 88.08) [M+H]+ (m/z 147.11)->Immonium Ion (m/z 88.08) Backbone Cleavage workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample ProteinPrecipitation Protein Precipitation Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Drying Drying SupernatantCollection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation HILIC Separation Reconstitution->LC_Separation ESI_Ionization ESI+ Ionization LC_Separation->ESI_Ionization MS_Analysis Tandem MS (MRM) ESI_Ionization->MS_Analysis PeakIntegration Peak Integration MS_Analysis->PeakIntegration Quantification Quantification PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

Sources

Method

Application Note: Advanced NMR Spectroscopy Characterization of L-Ornithine, N2-methyl-

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: L-Ornithine, N2-methyl- (Synonyms: Nα -methyl-L-ornithine; CAS: 16748-29-1) [5] Introduction and Scientific Rationale In the real...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: L-Ornithine, N2-methyl- (Synonyms: -methyl-L-ornithine; CAS: 16748-29-1) [5]

Introduction and Scientific Rationale

In the realm of peptidomimetics and synthetic biology, the incorporation of non-canonical amino acids (ncAAs) like L-Ornithine, N2-methyl- is a foundational strategy. N -methylation of amino acids enhances proteolytic stability, increases lipophilicity, and modulates the conformational dynamics of peptide therapeutics by restricting backbone rotation [3, 4].

However, confirming the precise site of methylation in synthetic derivatives—specifically distinguishing -methylation from -methylation in ornithine—requires a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow. Because ornithine possesses two distinct amine groups, standard 1D 1H NMR is often insufficient due to signal overlap in the aliphatic region. This application note details an authoritative, step-by-step multidimensional NMR protocol designed to unambiguously assign the spin system and validate the regiochemistry of L-Ornithine, N2-methyl-.

Causality in Experimental Design
  • Solvent Selection: D2​O is the standard solvent for zwitterionic amino acids due to its excellent solubility profile [1, 2]. However, in D2​O , the exchangeable amine ( NH , NH2​ ) and carboxyl ( COOH ) protons rapidly exchange with deuterium, rendering them invisible. If the observation of the secondary Nα−H and primary Nδ−H2​ protons is required to assess hydrogen bonding or protonation states, DMSO- d6​ titrated with a trace amount of trifluoroacetic acid (TFA) is utilized to slow the proton exchange rate.

  • The HMBC Imperative: To create a self-validating dataset, Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. The 1H−13C HMBC reveals long-range 3JCH​ couplings. Observing a correlation between the N -methyl protons and the α -carbon definitively proves -methylation, ruling out -methylation or side-chain artifacts [3].

Expected Quantitative NMR Data

The following table summarizes the expected chemical shifts for L-Ornithine, N2-methyl- in D2​O at neutral pH. Note that chemical shifts of amino acids are highly pH-dependent; the α -ammonium and δ -ammonium groups titrate at different pKa values, which will shift the adjacent carbon and proton resonances [2].

Table 1: 1H and 13C NMR Resonance Assignments ( D2​O , 500 MHz)
NucleusPositionExpected Shift (ppm)MultiplicityAssignment Rationale & Causality
1H -CH 3​ 2.60 - 2.80Singlet (3H)Characteristic of an N -methyl group; sharp singlet integrating to exactly 3 protons.
1H α -CH3.50 - 3.80Multiplet (1H)Heavily deshielded by the adjacent secondary amine and carboxylate groups.
1H δ -CH 2​ 2.90 - 3.10Multiplet (2H)Deshielded by the terminal primary amine ( ).
1H β -CH 2​ 1.80 - 2.10Multiplet (2H)Aliphatic chain; exhibits complex splitting due to diastereotopic protons and coupling to α / γ protons.
1H γ -CH 2​ 1.50 - 1.80Multiplet (2H)Most shielded aliphatic protons in the ornithine side chain.
13C C=O173.0 - 175.0SingletCarboxylate carbonyl carbon; highly deshielded.
13C C- α 63.0 - 65.0SingletExhibits a ~8 ppm downfield shift relative to unmethylated ornithine (~55 ppm) due to the inductive effect of the N -methyl group.
13C C- δ 39.0 - 41.0SingletAdjacent to the primary amine.
13C N -CH 3​ 32.0 - 34.0SingletTypical N -methyl carbon shift; confirmed via HSQC correlation to the 2.60 ppm proton singlet.
13C C- β 28.0 - 30.0SingletAliphatic chain carbon.
13C C- γ 23.0 - 25.0SingletAliphatic chain carbon.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of L-Ornithine, N2-methyl- standard or synthesized product.

  • Dissolution: Dissolve the compound in 600 µL of D2​O (99.9% isotopic purity).

  • Referencing: Add 0.5 µL of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.00 ppm) [2]. Do not use TMS in D2​O due to insolubility.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube. Ensure no air bubbles are trapped in the active volume.

Phase 2: Spectrometer Setup & 1D Acquisition
  • Tuning and Matching: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Tune and match the probe for 1H and 13C nuclei to maximize sensitivity and minimize pulse imperfections.

  • Shimming: Perform gradient shimming on the 2H lock signal of D2​O to achieve a line width of < 1.0 Hz for the DSS reference peak.

  • 1H NMR Acquisition:

    • Acquire a standard 1D 1H spectrum (e.g., zg30 pulse program).

    • Parameters: 16-32 scans, 2-second relaxation delay (D1) to ensure quantitative integration of the N -methyl singlet.

    • Water Suppression: If residual HDO (4.79 ppm) obscures the α -CH multiplet, utilize a presaturation sequence (e.g., zgpr).

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 1D 13C spectrum (e.g., zgpg30).

    • Parameters: 512-1024 scans, 2-second relaxation delay.

Phase 3: 2D NMR Acquisition (The Self-Validating System)
  • 1H−1H COSY (Correlation Spectroscopy):

    • Purpose: To trace the J -coupled aliphatic chain ( α→β→γ→δ ).

    • Acquire with 128-256 t1​ increments and 4-8 scans per increment.

  • 1H−13C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To map direct one-bond C-H connections. This will immediately identify the N -methyl carbon and separate the overlapping β and γ methylene protons.

    • Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz.

  • 1H−13C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To prove the regiochemistry of the methyl group.

    • Set the long-range coupling constant ( nJCH​ ) to 8 Hz.

    • Critical Checkpoint: Look for the cross-peak between the 1H signal at ~2.70 ppm ( N -CH 3​ ) and the 13C signal at ~64.0 ppm (C- α ). The presence of this peak validates the -methylation.

Workflow Visualization

The following diagram illustrates the logical flow of the NMR characterization, demonstrating how each experiment feeds into the final structural validation.

NMR_Workflow Prep Sample Preparation (D2O + DSS Reference) OneD 1D NMR Acquisition (1H & 13C) Prep->OneD TwoD_Homo Homonuclear 2D (COSY: Spin System Trace) OneD->TwoD_Homo Aliphatic chain connectivity TwoD_Hetero Heteronuclear 2D (HSQC & HMBC) OneD->TwoD_Hetero C-H correlations & regiochemistry Analysis Data Interpretation & Resonance Assignment TwoD_Homo->Analysis TwoD_Hetero->Analysis Validation Structural Confirmation: N2-Methyl-L-Ornithine Analysis->Validation 3J(CH) coupling confirms N-alpha methylation

Figure 1: NMR workflow for the structural validation of N2-methyl-L-ornithine.

References

  • PubChem. "L-(-)-Ornithine". National Center for Biotechnology Information. Available at:[Link]

  • Sayer, T. L., & Rabenstein, D. L. (1976). "Nuclear magnetic resonance studies of the acid–base chemistry of amino acids and peptides. III. Determination of the microscopic acid dissociation constants of 2,3-diaminopropionic acid, 2,4-diaminobutyric acid, ornithine, and lysine". Canadian Journal of Chemistry. Available at:[Link]

  • Kuschert, S. et al. (2023). "Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR". Magnetic Resonance. Available at:[Link]

  • Nanalysis Corp. (2024). "Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds". AZoM. Available at:[Link]

  • Global Substance Registration System (GSRS). "N2-METHYL-L-ORNITHINE". National Institutes of Health (NIH). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting low aqueous solubility of L-Ornithine, N2-methyl-

[label="Add Co-solvent\n(5% DMSO / 95% Diagnostic workflow for troubleshooting N2-methyl-L-ornithine solubility. Frequently Asked Questions (FAQs) Q1: Why does my L-Ornithine, N2-methyl- powder remain cloudy in standard...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Add Co-solvent\n(5% DMSO / 95%

Diagnostic workflow for troubleshooting N2-methyl-L-ornithine solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my L-Ornithine, N2-methyl- powder remain cloudy in standard PBS (pH 7.4)? A1: At pH 7.4, the molecule is close to its isoelectric point (pI).1 [1]. Because the net charge approaches zero, the molecules aggregate. To resolve this, you must shift the pH.2 [2], which restores ion-dipole interactions with water and forces dissolution.

Q2: Should I purchase the free base or the hydrochloride salt for my experiments? A2: For aqueous biological assays, we strongly recommend sourcing the hydrochloride salt form (3 [3]). The HCl salt disrupts the strong intermolecular lattice of the free base by pre-protonating the basic amines, ensuring rapid and complete dissolution in water without the need for harsh, manual pH adjustments.

Q3: I am using the HCl salt, but I still see precipitation in my specific assay buffer. What is happening? A3: You may be experiencing a "salting-out" effect driven by the specific background ions in your buffer. The nature of both the cation and the anion in the electrolyte significantly affects the solubility of zwitterionic amino acids. Studies demonstrate that4 [4], which enhances solubility.

Quantitative Data: Solubility Profiles

The table below summarizes the expected solubility behavior of L-Ornithine, N2-methyl- under various physicochemical conditions, allowing you to select the optimal formulation strategy.

Chemical StateSolvent / Buffer SystempHEstimated Solubility ProfileRecommended Action
Free Base Deionized Water~7.0 - 9.5Low (< 5 mg/mL)Adjust pH to < 6.0 or > 11.0
Free Base PBS (150mM NaCl)7.4Very Low (Aggregates)Convert to HCl salt or add 5% DMSO
HCl Salt Deionized Water~4.0 - 5.0High (> 50 mg/mL)Ideal starting point for stock solutions
HCl Salt Potassium Buffer (KNO₃)7.4High (Salting-in effect)Preferred for physiological assays

Step-by-Step Troubleshooting Protocols

Protocol A: pH-Shift Solubilization (For Free Base Form)

Causality: The free base form is trapped in a zwitterionic state near pH 7.4. By dropping the pH below its lowest pKa, we fully protonate the carboxylate group, breaking the zero-net-charge state and forcing ion-dipole hydration. Self-Validating System: Visual inspection is prone to error (micro-precipitates can be invisible to the naked eye but will scatter light and ruin spectrophotometric assays). This protocol uses OD600 turbidimetry as a definitive validation gate.

  • Initial Suspension: Weigh the desired mass of L-Ornithine, N2-methyl- (free base) and suspend it in 80% of your final target volume using deionized water (Milli-Q, 18.2 MΩ·cm).

  • Acidification: Dropwise, add 0.1 M HCl while continuously vortexing. Monitor the pH using a micro-probe. Continue until the pH reaches approximately 4.5 - 5.0. The solution should begin to clear.

  • Thermal Equilibration: Agitate the solution on a thermal shaker at 37°C for 15 minutes. This provides the kinetic energy required to overcome the activation energy of dissolution.

  • Buffering (Optional): Once fully dissolved, slowly back-titrate with your target assay buffer (e.g., 10X PBS) and adjust to the final volume. Note: If precipitation re-occurs during back-titration, the concentration exceeds the thermodynamic solubility at that specific pH/ionic strength.

  • Validation Gate: Transfer 1 mL of the final solution to a cuvette. Measure the optical density at 600 nm (OD600) against a solvent blank.

    • Pass: OD600 < 0.05. The solution is monodisperse; proceed to your assay.

    • Fail: OD600 ≥ 0.05. Micro-precipitates are present. You must reduce the stock concentration or switch to Protocol B.

Protocol B: Counter-Ion Optimization (Salting-In Strategy)

Causality: If using the HCl salt form and precipitation occurs in standard PBS, the sodium (Na⁺) and chloride (Cl⁻) ions may be competing for the hydration shell, causing a "salting-out" effect. Switching the background electrolyte alters the complexation in the aqueous phase, promoting a "salting-in" effect.

  • Buffer Substitution: Replace standard NaCl-based buffers with a Potassium Phosphate buffer, or utilize KNO₃ as the primary background electrolyte instead of NaCl.

  • Dissolution: Add the N-alpha-Methyl-L-ornithine hydrochloride powder directly to the modified buffer at room temperature. Vortex for 60 seconds.

  • Validation Gate: Centrifuge the sample at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the solubility limit in that specific ionic environment has been exceeded, and a co-solvent (e.g., 5% DMSO) may be required.

References

  • Title: QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS Source: uobabylon.edu.iq URL: [Link]

  • Title: N-alpha-Methyl-L-ornithine hydrochloride | C6H15ClN2O2 | CID 56845422 Source: PubChem URL: [Link]

  • Title: Effect of Anions on the Solubility of Zwitterionic Amino Acids Source: ACS Publications URL: [Link]

  • Title: THE ACID-BASE BEHAVIOUR OF AMINO ACIDS Source: Chemguide URL: [Link]

Sources

Optimization

Technical Support Center: Cleavage Optimization for Peptides Containing Nα-Methyl-L-Ornithine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical dynamics involved in synthesizing peptides containing L-Ornithine, N2-methyl- (common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical dynamics involved in synthesizing peptides containing L-Ornithine, N2-methyl- (commonly referred to as Nα-methyl-L-ornithine).

This guide moves beyond basic protocols. We will dissect the chemical causality behind backbone degradation, establish self-validating experimental workflows, and troubleshoot the most stubborn side reactions you will encounter during global deprotection.

Mechanistic Insights: The "Water Paradox" in N-Methyl Cleavage

When working with Nα-methyl-L-ornithine, chemists face a fundamental conflict in differential acid stability. The δ-amino group of ornithine requires robust protection (typically a tert-butyloxycarbonyl or Boc group) to prevent branching during Solid-Phase Peptide Synthesis (SPPS). Removing this Boc group necessitates a strong acid like Trifluoroacetic Acid (TFA). Conversely, the Nα-methylated peptide bond is highly susceptible to acid-catalyzed cleavage[1].

The Causality of Degradation: The N-methyl group increases the electron density (basicity) of the adjacent amide carbonyl, facilitating its protonation by TFA. This protonation drives the formation of a highly reactive oxazolonium intermediate[1].

Herein lies the "Water Paradox" : Standard cleavage cocktails (e.g., Reagent K) utilize water as a carbocation scavenger. However, in the context of N-methylated peptides, water acts as a potent nucleophile that rapidly attacks the oxazolonium intermediate, driving irreversible hydrolysis and truncation of the peptide chain[2]. Therefore, the presence of water—normally protective—becomes the primary driver of product loss.

Mechanism A Protected Peptide-Resin (Boc-Nδ, Nα-Me-Orn) B TFA Cleavage (Standard: 95% TFA + 5% H2O) A->B C Desired Product (Fully Deprotected) B->C Optimal Conditions (4°C, No H2O) D Oxazolonium Intermediate (Acid-Catalyzed) B->D High Temp / Prolonged TFA E Backbone Cleavage (Hydrolysis via H2O) D->E H2O Present

Fig 1: Competing pathways during TFA cleavage of Nα-methylated Ornithine peptides.

Quantitative Condition Matrix

To optimize your yield, you must balance the kinetics of Boc removal against the kinetics of backbone hydrolysis. Lowering the temperature to 4 °C exponentially decreases the rate of oxazolonium formation while only marginally slowing Boc deprotection[2].

Table 1: Impact of Cleavage Conditions on Nα-Methyl-L-Ornithine Peptides
Cleavage Cocktail (v/v)Temp (°C)Time (h)Boc Deprotection (%)Intact Peptide Yield (%)Backbone Cleavage (%)
TFA / H₂O / TIS (95:2.5:2.5)252>99%< 40%> 60%
TFA / H₂O / TIS (95:2.5:2.5)43~85%~ 50%~ 35%
Pure TFA (100%)43~90%> 85%< 5%
TFA / TIS (95:5) 4 4 >95% > 80% < 10%

Data synthesized from comparative studies on N-methylated peptide acidolysis[1][2].

Self-Validating Cleavage Protocol

Trustworthiness via Self-Validation: Do not blindly scale up this protocol. First, perform a parallel micro-cleavage (5 mg of resin) comparing your standard room-temperature cocktail against the optimized 4 °C water-free protocol below. The resulting HPLC traces will self-validate the suppression of the truncation byproduct, allowing you to confidently proceed with bulk cleavage.

Step-by-Step Methodology:
  • Resin Preparation: Wash the peptide-resin thoroughly with Dichloromethane (DCM) (3 × 5 mL) to remove all traces of DMF. Causality: Residual DMF acts as a base, neutralizing TFA and generating localized heat, which accelerates backbone degradation. Dry the resin under a stream of nitrogen.

  • Cocktail Formulation: Prepare a water-free cleavage cocktail consisting of TFA / Triisopropylsilane (TIS) (95:5 v/v). If oxidation-prone residues are present, modify to TFA / TIS / Phenol (90:5:5 v/v/w).

  • Pre-Chilling: Chill the cleavage cocktail to exactly 4 °C in an ice bath.

  • Cleavage Reaction: Add 10 mL of the cold cocktail per gram of dry resin. Incubate at 4 °C for 3.5 to 4 hours with gentle orbital shaking.

  • Filtration & Concentration: Filter the resin and collect the filtrate. Evaporate the TFA under a gentle stream of nitrogen until the volume is reduced to approximately 10–20% of the original volume. Causality: N-methylated peptides exhibit increased hydrophobicity; excess TFA prevents efficient precipitation[3].

  • Precipitation: Add the concentrated filtrate dropwise to a 10-fold volume of pre-chilled (-20 °C) diethyl ether. Centrifuge at 3000 × g for 5 minutes, decant, and wash the pellet twice more with cold ether.

Workflow S1 1. Chill Cleavage Cocktail (TFA/TIS, 4°C) S2 2. Add to Dry Peptide-Resin (10 mL/g) S1->S2 S3 3. Incubate at 4°C (3.5 - 4 hours) S2->S3 S4 4. Filter & Concentrate (Evaporate >80% TFA) S3->S4 S5 5. Cold Ether Precipitation (-20°C) S4->S5

Fig 2: Optimized low-temperature cleavage workflow for N-methylated peptides.

Troubleshooting FAQs

Q1: I am observing a massive loss of my peptide due to Diketopiperazine (DKP) formation. How do I prevent this? A1: DKP formation is highly prevalent when an N-methylated amino acid like Nα-methyl-L-ornithine is located at the C-terminus or the second position[4]. The secondary amine lowers the energy barrier for cis-trans isomerization of the peptide bond, bringing the N-terminal amine into direct proximity with the C-terminal ester. This leads to rapid cyclization and premature cleavage from the resin. Solution: Perform the synthesis on a highly sterically hindered resin, such as 2-Chlorotrityl chloride (CTC) resin, which physically blocks the cyclization pathway[4].

Q2: My Nα-methyl-L-ornithine δ-amine is not fully deprotected at 4 °C. What should I do? A2: Steric hindrance from the N-methyl group can induce localized aggregation, shielding the Orn(Boc) residue from the acid. If 4 °C yields incomplete deprotection, do not increase the temperature , as this will immediately trigger backbone hydrolysis[2]. Instead, extend the cleavage time at 4 °C to 5 hours, or incorporate a chaotropic agent like phenol (e.g., TFA/Phenol/TIS 90:5:5) to disrupt hydrophobic aggregation.

Q3: The peptide forms a milky suspension in cold ether but won't pellet during centrifugation. Why? A3: N-methylation increases the overall hydrophobicity of the peptide, altering its solubility profile in non-polar anti-solvents[3]. If standard cold diethyl ether fails to precipitate the peptide efficiently, ensure you have evaporated at least 80% of the TFA prior to precipitation[3]. If the issue persists, switch to a 1:1 mixture of cold diethyl ether and hexane to decrease the polarity of the precipitation solvent.

Sources

Troubleshooting

improving overall yield in L-Ornithine, N2-methyl- chemical synthesis

Welcome to the Technical Support Center for advanced peptide building block synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles associated with the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide building block synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles associated with the synthesis of N-α-methyl-L-ornithine (also known as N2 -methyl-L-ornithine).

N-methylation of amino acids is a critical modification in drug development, known to enhance proteolytic stability, increase membrane permeability, and restrict peptide backbone conformation. However, synthesizing N-α-methyl-L-ornithine presents unique challenges, primarily regarding regioselectivity (differentiating the α-amine from the δ-amine), preventing racemization, and maintaining orthogonal protecting groups.

Below, you will find a self-validating workflow, troubleshooting FAQs, quantitative data, and a step-by-step protocol to optimize your overall yield.

Synthesis Workflow Visualization

SynthesisWorkflow Start 1. L-Ornithine Starting Material Protect 2. Orthogonal Protection (δ-N-Boc, α-N-Fmoc) Start->Protect Oxazolidinone 3. 5-Oxazolidinone Formation (Paraformaldehyde, Acid Cat.) Protect->Oxazolidinone Reduction 4. Reductive Cleavage (Et3SiH + AlCl3) Oxazolidinone->Reduction Product 5. Fmoc-N-α-Methyl-L-Ornithine(Boc)-OH Reduction->Product

Figure 1: 5-Oxazolidinone synthesis route for N-α-methyl-L-ornithine.

Troubleshooting Guide & FAQs

Q1: Why am I getting poor yields and over-methylation when attempting direct N-alkylation of L-Ornithine? A1: Direct base-mediated alkylation (e.g., using methyl iodide and sodium hydride) lacks regioselectivity. The δ-amine of ornithine is highly nucleophilic, leading to competitive methylation at both the α- and δ-positions, as well as over-alkylation (dimethylation). To resolve this, you must use an orthogonal protection strategy (such as δ-N-Boc and α-N-Fmoc) coupled with the 5-oxazolidinone route. The oxazolidinone formation selectively cyclizes the α-amine and the carboxylic acid, physically shielding the α-nitrogen from over-alkylation and ensuring strict regiocontrol during the subsequent reductive cleavage (1)[1].

Q2: During the reductive cleavage of the oxazolidinone intermediate, my acid-sensitive side-chain protecting groups (e.g., δ-N-Boc) are being cleaved. How can I prevent this? A2: Traditional reductive cleavage protocols rely on Trifluoroacetic Acid (TFA) and triethylsilane ( Et3​SiH ). The strong Brønsted acidity of TFA protonates the tert-butyl group of the Boc moiety, driving an E1 elimination of isobutylene and resulting in premature side-chain deprotection. To prevent this, substitute TFA with a Lewis acid such as Aluminum Chloride ( AlCl3​ ) or Zinc Bromide ( ZnBr2​ ). Lewis acids coordinate selectively to the oxazolidinone oxygen, activating the aminal carbon for hydride attack by Et3​SiH without generating the free protons required to cleave the Boc group. This modification drastically improves the yield of the fully protected Fmoc-N-α-methyl-L-ornithine(Boc)-OH (2)[2].

Q3: How do I minimize racemization at the α-carbon during this synthesis? A3: Racemization in amino acid synthesis typically occurs via the formation of an azlactone intermediate, where the α-proton becomes highly acidic and susceptible to base-catalyzed abstraction. The 5-oxazolidinone method inherently suppresses racemization because the rigid cyclic structure locks the α-carbon's conformation and prevents azlactone formation. By maintaining reaction temperatures below 40°C during the Lewis acid-mediated reduction, you ensure the stereochemical integrity of the L-configuration is completely preserved (3)[3].

Quantitative Data: Optimization of Reductive Cleavage

The choice of cleavage reagent directly dictates the survival of the δ-N-Boc protecting group. The table below summarizes the causality between reagent selection and overall yield.

Table 1: Comparison of Reductive Cleavage Conditions for Fmoc-Protected Oxazolidinones

Cleavage ReagentEquivalents of Et3​SiH Reaction TimePreservation of Boc GroupOverall Yield
TFA (Traditional)3.0 eq22 - 24 hPoor (<10%)45 - 55%
ZnBr2​ 2.0 eq22 hExcellent (>95%)70 - 75%
AlCl3​ 2.0 eq4 hExcellent (>95%)85 - 92%

Detailed Experimental Protocol: Synthesis of Fmoc-N-α-Methyl-L-Ornithine(Boc)-OH

This self-validating protocol utilizes the optimized Lewis acid methodology to ensure high yields and the retention of orthogonal protecting groups.

Phase 1: 5-Oxazolidinone Formation

  • Preparation: Dissolve Fmoc-L-Orn(Boc)-OH (1.0 eq) in anhydrous toluene (0.1 M concentration) in a round-bottom flask equipped with a Dean-Stark trap.

  • Reagent Addition: Add paraformaldehyde (2.0 eq) and a catalytic amount of camphorsulfonic acid (CSA, 0.1 eq).

  • Cyclization: Reflux the mixture. Causality Check: The Dean-Stark apparatus is critical here; continuous removal of water drives the thermodynamic equilibrium toward complete aminal (oxazolidinone) formation.

  • Validation & Isolation: Monitor the reaction via TLC. Once the starting material is consumed, cool the mixture to room temperature. Wash the organic layer with 5% NaHCO3​ to neutralize the CSA, dry over anhydrous MgSO4​ , and concentrate in vacuo to yield the crude oxazolidinone.

Phase 2: Lewis Acid-Mediated Reductive Cleavage

  • Activation: Dissolve the crude oxazolidinone (1.0 eq) and anhydrous AlCl3​ (2.0 eq) in dry dichloromethane (DCM) under an inert argon atmosphere.

  • Reduction: Slowly add triethylsilane ( Et3​SiH , 2.0 eq) dropwise at room temperature. Self-Validation: The reaction mixture should remain clear. Monitor for mild gas evolution.

  • Monitoring: Stir for exactly 4 hours. Confirm the complete consumption of the oxazolidinone intermediate via TLC (1:3 ethyl acetate/hexane).

  • Quenching: Quench the reaction by adding additional DCM, followed by washing the organic phase with cold 1 M HCl (20 mL). Causality Check: The acidic wash is necessary to break down the aluminum-oxygen complexes and partition the water-soluble aluminum salts into the aqueous layer, preventing emulsion formation.

  • Final Isolation: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate in vacuo. The crude product is typically pure enough for solid-phase peptide synthesis (SPPS), but can be further purified via flash chromatography if analytical purity is required.

References

  • Aurelio, L., Box, J. S., Brownlee, R. T. C., Hughes, A. B., & Sleebs, M. M. (2003). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry.[Link]

  • Biron, E., & Kessler, H. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry.[Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews.[Link]

Sources

Optimization

Technical Support Center: N2-Methyl-L-Ornithine Stability &amp; Troubleshooting

Welcome to the Technical Support Center for non-canonical amino acid handling. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges researchers face w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for non-canonical amino acid handling. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges researchers face when working with L-Ornithine, N2-methyl- (also known as Nα-methyl-L-ornithine) at elevated temperatures.

This guide provides field-proven insights into the causality of degradation, quantitative diagnostic tools, and self-validating protocols to ensure scientific integrity during your drug development and peptide synthesis workflows.

Part 1: Core Mechanisms (The "Why")

Q1: What is the primary degradation pathway of N2-methyl-L-ornithine at elevated temperatures?

The predominant degradation pathway is intramolecular lactamization . N2-methyl-L-ornithine possesses a highly reactive primary δ-amino group. At elevated temperatures (>60°C) and neutral-to-basic pH, the kinetic energy in the system overcomes the activation barrier, allowing the nucleophilic δ-nitrogen to attack the electrophilic α-carbonyl carbon. This reaction expels water (or a leaving group, if activated) and forms a thermodynamically stable six-membered δ-lactam ring known as 3-(methylamino)piperidin-2-one (1[1]).

Q2: Why does the N-alpha methyl group make this compound more problematic than standard L-ornithine?

In standard peptide chemistry, intermolecular coupling is a race against intramolecular side reactions. The N-alpha methyl group introduces significant steric hindrance around the α-amine, drastically slowing down desired intermolecular peptide coupling rates. Because the desired reaction is kinetically delayed, the competing intramolecular lactamization pathway—which is unaffected by the α-methyl bulk—gains a kinetic advantage and dominates the reaction profile, irreversibly blocking peptide synthesis (2[2]).

Part 2: Diagnostics & Data Visualization

Q3: How do I detect and quantify lactamization in my samples?

Degradation can be rapidly identified using LC-MS and NMR. Because lactamization involves the loss of a water molecule (or an activating group), you will observe a distinct mass shift. Below is a diagnostic table to help you validate the integrity of your compound (3[3]).

Table 1: Quantitative Diagnostics of N2-Methyl-L-Ornithine Degradation

Analyte StateMolecular Weight (Da)ESI-MS[M+H]⁺Characteristic NMR ShiftNinhydrin Test Result
Intact N2-Methyl-L-Ornithine 146.19147.2~2.6 ppm (N-CH₃ singlet)Positive (Purple/Brown)
δ-Lactam Degradant 128.17129.2Shift in α-CH multipletNegative (Primary amine lost)
δ-Boc-N2-Methyl-Ornithine 246.30247.3~1.4 ppm (Boc t-butyl)Negative (Primary amine shielded)

Part 3: Mechanistic Visualization

The following diagram illustrates the logical causality between thermal stress, the chemical state of the δ-amine, and the resulting structural fate of the molecule.

Mechanistic pathways of N2-methyl-L-ornithine lactamization and stabilization via protection.

Part 4: Experimental Workflows & Protocols (The "How")

Q4: How can I prevent δ-lactam formation during high-temperature peptide synthesis?

To utilize N2-methyl-L-ornithine in high-temperature environments (such as microwave-assisted Solid-Phase Peptide Synthesis), you must chemically shield the nucleophile. The following self-validating protocol ensures structural integrity.

Protocol: High-Temperature Resilient Peptide Coupling of N2-Methyl-L-Ornithine

  • Step 1: Orthogonal Protection of the δ-Amine

    • Action: React N2-methyl-L-ornithine with Di-tert-butyl dicarbonate (Boc₂O) in a 1:1 mixture of dioxane/water with Na₂CO₃ at 0°C, gradually warming to room temperature.

    • Causality: The Boc group neutralizes the nucleophilicity of the δ-amine, completely disabling the lactamization pathway even under extreme thermal stress.

    • Self-Validation Check: Perform a Ninhydrin test on the purified product. A negative result confirms the primary δ-amine is successfully protected. LC-MS must show the [M+H]⁺ peak at 247.3 Da.

  • Step 2: Hyper-Activation of the α-Carboxyl Group

    • Action: Dissolve the δ-protected amino acid in anhydrous DMF. Add 1.1 eq of HATU and 2.0 eq of DIPEA. Stir for exactly 2 minutes at room temperature before applying any heat.

    • Causality: HATU generates a highly reactive HOAt ester. Because the N-alpha methyl group creates severe steric bulk, a highly reactive ester is mandatory to ensure the intermolecular coupling outpaces any residual degradation pathways (4[4]).

    • Self-Validation Check: Analyze an aliquot via HPLC. The disappearance of the free acid peak and the appearance of the HOAt-ester intermediate confirms successful activation without premature breakdown.

  • Step 3: Microwave-Assisted Coupling

    • Action: Add the activated mixture to the resin-bound peptide. Heat to 75°C for 10 minutes using a microwave peptide synthesizer.

    • Causality: The protected δ-amine allows the safe use of high temperatures to forcefully drive the sterically hindered secondary amine coupling to completion.

    • Self-Validation Check: Cleave a micro-scale aliquot from the resin. LC-MS should reveal the desired peptide mass. The absence of a truncated sequence + 128 Da mass (the lactam byproduct) validates the structural integrity of the ornithine residue.

References

  • Construction of hybrid peptide synthetases by module and domain fusions Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • N2-METHYL-L-ORNITHINE Source: Global Substance Registration System (GSRS) / NIH URL:[Link]

  • Quantum Chemical Calculations of the Nonenzymatic Bicarbonate Ion-Catalyzed Lactamization of Ornithine Residues Source: The Journal of Physical Chemistry A URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Incomplete Coupling with N2-Methylated Amino Acids

Welcome to the Advanced Synthesis Support Center. Incorporating N-methylated amino acids into peptide sequences significantly enhances metabolic stability and membrane permeability, but it introduces severe synthetic bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Incorporating N-methylated amino acids into peptide sequences significantly enhances metabolic stability and membrane permeability, but it introduces severe synthetic bottlenecks[1]. This guide provides mechanistic troubleshooting, validated protocols, and decision-making frameworks to resolve incomplete couplings, deletion sequences, and low yields during Solid-Phase Peptide Synthesis (SPPS).

Part 1: Diagnostic FAQs – The Causality of Incomplete Coupling

Q1: Why do my couplings fail specifically when adding a primary amino acid onto an N-methylated residue? The Causality: The primary challenge is the drastic reduction in nucleophilicity and the immense steric bulk of the secondary amine on the N-methylated residue[1]. The methyl group physically blocks the incoming activated carboxylic acid. Furthermore, if you are using uronium/aminium-based coupling reagents like HATU or HBTU, the slow acylation rate allows the coupling reagent itself to react with the unreacted secondary amine. This forms an irreversible guanidinium cap, permanently terminating the peptide chain[2]. The Solution: Switch from uronium-based reagents to phosphonium-based reagents (like PyBroP or PyAOP)[3]. Phosphonium reagents do not contain the guanidinium-forming moiety, allowing for extended reaction times or double couplings without the risk of capping the N-terminus[4].

Q2: My Kaiser test is negative, but LC-MS shows a deletion sequence at the N-methylated site. What went wrong? The Causality: The Kaiser (ninhydrin) test relies on a reaction with primary amines to form Ruhemann's purple. Because N-methylated amino acids possess a secondary amine, they do not react efficiently with ninhydrin, leading to false-negative results (indicating a complete reaction when it is actually incomplete)[2]. The Solution: You must use the Bromophenol Blue test or the Chloranil test to monitor couplings onto secondary amines[3]. Unprotected N-methyl amino acids produce a distinct color change with these reagents, providing an accurate, self-validating checkpoint before proceeding to the next synthesis step.

Q3: I successfully coupled my N-methyl amino acid, but after the next Fmoc deprotection, my peptide yield dropped to zero. Where did it go? The Causality: You are likely experiencing Diketopiperazine (DKP) formation. N-methylation alters the cis-trans isomerization equilibrium of the peptide bond. During the Fmoc deprotection of the residue immediately following the N-methylated amino acid, the newly freed primary amine is brought into close proximity with the ester linkage connecting the peptide to the resin (or the preceding amide bond). It undergoes an intramolecular nucleophilic attack, cleaving the dipeptide off the resin as a cyclic DKP[4]. The Solution: Use highly sterically hindered resins like 2-Chlorotrityl chloride (2-CTC) resin, which physically blocks the DKP cyclization[5]. Alternatively, use in situ neutralization protocols to immediately trap the free amine with the next activated amino acid.

Q4: What is the strategy for coupling an N-methyl amino acid to another N-methyl amino acid (N-Me to N-Me)? The Causality: This is the most sterically demanding peptide bond possible in standard SPPS. Standard O-acylisourea or active ester intermediates degrade before the sterically hindered secondary amine can attack them. The Solution: You must generate a highly reactive acid chloride in situ. Triphosgene (bis(trichloromethyl) carbonate) is the gold standard for this, as it converts the Fmoc-N-Me-AA-OH into an Fmoc-N-Me-AA-Cl, which is small and reactive enough to overcome the extreme steric clash[6].

Part 2: Data Presentation – Coupling Reagent Comparison

Selecting the right coupling reagent is highly dependent on the specific bond being formed. The table below summarizes the optimal use cases and mechanistic risks for common reagents used in N-methylated SPPS.

Coupling ReagentChemical ClassOptimal Use CaseMechanistic Risk / DrawbackRef
HATU Aminium/UroniumN-Me AA onto a Primary AmineCauses irreversible guanidinylation if coupling is slow.[2]
COMU UroniumPrimary AA onto N-Me AmineMoisture sensitive; requires strict anhydrous conditions.[7]
PyBroP PhosphoniumPrimary AA onto N-Me AmineSlower activation kinetics compared to HATU; requires longer times.[3]
Triphosgene (BTC) CarbonateN-Me AA onto N-Me AmineHighly toxic; requires strict stoichiometric and temperature control.[6]

Part 3: Workflow Visualization

The following decision tree outlines the logical progression for selecting coupling conditions based on the specific steric environment of the target peptide bond.

NMe_Workflow Start Identify Coupling Scenario Type1 N-Me AA onto Primary Amine Start->Type1 Type2 Primary AA onto N-Me Amine Start->Type2 Type3 N-Me AA onto N-Me Amine Start->Type3 Action1 Standard Activation (HATU / DIPEA) Type1->Action1 Action2 Phosphonium Reagents (PyBroP / DIPEA) Type2->Action2 Action3 Acid Chloride Generation (Triphosgene + Collidine) Type3->Action3 Test Bromophenol Blue / Chloranil Test Action1->Test Action2->Test Action3->Test Success Proceed to Deprotection Test->Success Negative (Clear/Yellow) Fail Double Coupling / Microwave Assistance Test->Fail Positive (Blue/Green) Fail->Action2 Adjust Reagent

Workflow for selecting coupling reagents and monitoring N-methylated amino acid SPPS.

Part 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each includes an integrated diagnostic step to verify success before proceeding to Fmoc deprotection.

Protocol A: PyBroP-Mediated Coupling (Primary AA onto N-Me Amine)

This protocol avoids the guanidinylation side reactions common with HATU when acylating hindered secondary amines[3].

Materials: Fmoc-Amino Acid, PyBroP, DIPEA, DMF, DCM, Bromophenol Blue. Step-by-Step Methodology:

  • Resin Preparation: Swell the N-methylated peptidyl-resin in DMF for 30 minutes. Drain.

  • Amino Acid Activation: Dissolve 4 equivalents (relative to resin loading) of the Fmoc-protected amino acid in a minimal volume of DMF/DCM (1:1). Add this solution directly to the resin[3].

  • Coupling Initiation: Add 4 equivalents of PyBroP to the reaction vessel. Cool the mixture briefly to 0 °C to stabilize the intermediate[3].

  • Base Addition: Add 8 equivalents of DIPEA. Agitate the mixture for 1 minute cold, then allow it to warm to room temperature. Agitate for 2 to 4 hours[3].

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Self-Validation (Bromophenol Blue Test):

    • Preparation: Dissolve 250 mg of Bromophenol Blue in 50 mL of DMF[3].

    • Execution: Transfer a few resin beads to a microtube. Wash with methanol. Add 2 drops of the test solution.

    • Interpretation: If the beads turn blue/green, unreacted secondary amines remain (incomplete coupling). Perform a double coupling. If the beads remain colorless or pale yellow, the coupling is successful.

Protocol B: Triphosgene-Mediated Coupling (N-Me AA onto N-Me Amine)

This protocol generates an Fmoc-N-Me-AA-Cl in situ, providing the extreme reactivity required for contiguous N-methylated sequences[6]. Caution: Triphosgene is highly toxic. Perform all steps in a certified fume hood.

Materials: Fmoc-N-Me-Amino Acid, Triphosgene (BTC), 2,4,6-Collidine, dry THF. Step-by-Step Methodology:

  • Resin Preparation: Swell the N-methylated peptidyl-resin in dry THF for 30 minutes. Drain.

  • In Situ Acid Chloride Generation: In a dry vial, dissolve 3 equivalents of the Fmoc-N-Me-Amino Acid and 1 equivalent of Triphosgene in dry THF[6].

  • Activation: Add 8.5 equivalents of 2,4,6-collidine to the vial. Stir vigorously for exactly 1 minute at room temperature to form the acid chloride[6].

  • Coupling: Immediately transfer the activated mixture to the reaction vessel containing the resin. Agitate for 2 hours at room temperature.

  • Washing: Drain the vessel and wash the resin extensively with THF (3x), DCM (3x), and DMF (3x).

  • Self-Validation (Chloranil Test):

    • Execution: Transfer a few beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.

    • Interpretation: Dark blue/green beads indicate incomplete coupling. Colorless/yellow beads indicate complete acylation.

References

  • LifeTein. "Should My Peptide Be Methylated?" LifeTein.[Link]

  • Thern, B., et al. "Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids." ResearchGate. [Link]

  • Coste, J., et al. "Chemical Synthesis of Natural Product Peptides: Coupling Methods." ACS Publications. [Link]

  • MDPI. "Insulin Hot-Spot Analogs Formed with N-Methylated Amino Acid Residues." MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability Guide: L-Ornithine vs. N2-methyl-L-Ornithine in Drug Development

As peptide therapeutics and advanced drug delivery systems evolve, the selection of optimal amino acid building blocks is critical for ensuring formulation stability and in vivo efficacy. L-Ornithine , a non-proteinogeni...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics and advanced drug delivery systems evolve, the selection of optimal amino acid building blocks is critical for ensuring formulation stability and in vivo efficacy. L-Ornithine , a non-proteinogenic amino acid central to the mammalian urea cycle 1, is highly soluble and stable at physiological pH, but it is prone to degradation under extreme pH conditions or during synthetic activation [[2]](). Conversely, N2-methyl-L-ornithine (N-alpha-methyl-L-ornithine) is a specialized derivative featuring a methylated alpha-amino group. Found naturally in Atropa belladonna and bacterial enteropeptins, this modification imparts unique biochemical properties that drastically enhance structural stability .

This guide objectively compares the stability profiles of these two compounds, providing mechanistic insights and self-validating experimental protocols for researchers.

Mechanistic Causality: The Chemistry of Stability

To understand the comparative stability of these two compounds, we must analyze the structural causality driving their degradation pathways—specifically intramolecular lactamization and proteolytic susceptibility .

Resistance to Intramolecular Lactamization

During solid-phase peptide synthesis (SPPS) or under basic aqueous conditions, unmodified L-Ornithine is highly susceptible to intramolecular cyclization. When the alpha-carboxyl group is activated, the highly nucleophilic delta-amino group rapidly attacks it, forming a 6-membered δ-lactam (3-amino-2-piperidone).

N2-methyl-L-ornithine exhibits significantly reduced lactamization kinetics. The addition of the N-alpha methyl group introduces substantial steric bulk (the Thorpe-Ingold effect). This steric clash restricts the conformational degrees of freedom around the C-alpha carbon and physically shields the activated carbonyl. Consequently, the activation energy required for the delta-amine to achieve the correct trajectory for nucleophilic attack is drastically increased, stabilizing the open-chain form.

Proteolytic Shielding in Peptide Scaffolds

When incorporated into a peptide backbone, unmodified L-Ornithine acts as a substrate for trypsin-like serine proteases, leading to rapid plasma clearance. N2-methylation converts the primary amine into a secondary amine, resulting in a tertiary amide bond upon coupling. This structural change eliminates the amide hydrogen required for critical hydrogen-bonding within the protease active site. Combined with the steric clash of the methyl group, N2-methyl-L-ornithine renders the surrounding peptide sequence highly resistant to enzymatic degradation, a mechanism utilized by nature to stabilize sactipeptides []().

G cluster_0 Unmodified L-Ornithine cluster_1 N2-methyl-L-Ornithine O_Open L-Ornithine (Open Chain) O_Activated Activated Carboxyl Intermediate O_Open->O_Activated Activation O_Lactam δ-Lactam (3-amino-2-piperidone) O_Activated->O_Lactam Rapid Intramolecular Nucleophilic Attack M_Open N2-methyl-L-Ornithine (Open Chain) M_Activated Activated Carboxyl Intermediate M_Open->M_Activated Activation M_Lactam N-methyl-δ-Lactam (Sterically Hindered) M_Activated->M_Lactam Slowed Attack (Steric Clash)

Caption: Mechanistic comparison of δ-lactamization kinetics between L-Ornithine and N2-methyl-L-Ornithine.

Comparative Quantitative Data

The structural differences between these two compounds manifest in their physical properties and stability metrics. The following table summarizes their comparative profiles based on established chemical principles and literature data.

ParameterL-OrnithineN2-methyl-L-Ornithine
Molecular Formula C5H12N2O2C6H14N2O2
Molecular Weight 132.16 g/mol 146.19 g/mol
α-Amine Type PrimarySecondary
Lactamization Susceptibility High (Rapid δ-lactam formation under basic activation)Low to Moderate (Sterically hindered)
Proteolytic Stability (in peptides) Low (Susceptible to trypsin-like proteases)High (N-methylation blocks protease recognition)
Physiological Stability Stable at pH 7.4; degrades at extreme pH 2Highly stable; utilized in specialized natural peptides

Self-Validating Experimental Protocols

To objectively verify the stability differences between L-Ornithine and N2-methyl-L-Ornithine, researchers must utilize a stability-indicating assay. The following protocol adapts a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology 3, engineered with internal controls to ensure trustworthiness.

Protocol: Accelerated Degradation & Lactamization Assay

Rationale: By exposing both compounds to mildly basic conditions (pH 8.5) at elevated temperatures (37°C), we accelerate the lactamization process. Quenching the reaction with an acid protonates the delta-amine, instantly halting nucleophilic attack and "freezing" the reaction state for accurate quantification.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1.0 mg/mL stock solutions of L-Ornithine and N2-methyl-L-Ornithine in a 50 mM ammonium bicarbonate buffer adjusted to pH 8.5.

  • System Suitability Test (SST): Inject a reference standard mixture of open-chain ornithine and its synthesized δ-lactam to verify baseline resolution (R > 2.0) on the HPLC system.

  • Incubation & Time-Course Sampling: Incubate the stock solutions at 37°C. Extract 100 µL aliquots at predefined time points (0, 1, 2, 4, and 8 hours). Note: The t=0 sample serves as the self-validating baseline control.

  • Reaction Quenching (Critical Step): Immediately transfer each 100 µL aliquot into a vial containing 100 µL of 0.1% Trifluoroacetic acid (TFA). Causality: TFA drops the pH below 3.0, fully protonating the delta-amine ( NH3+​ ) and completely neutralizing its nucleophilicity, preventing artifactual degradation during analysis.

  • Chromatographic Analysis:

    • Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) 3.

    • Mobile Phase: Gradient elution using 0.1% orthophosphoric acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B) at 1.0 mL/min 3. Causality: The gradient is necessary to resolve the highly polar open-chain amino acids from their slightly more hydrophobic lactam counterparts.

    • Detection: Since aliphatic amino acids lack a strong chromophore, utilize a Charged Aerosol Detector (CAD) or pre-column FMOC derivatization with PDA detection at 225 nm 3.

G Start Sample Preparation (Orn vs N2-methyl-Orn) Incubation Incubation at pH 8.5 / 37°C (Accelerated Degradation) Start->Incubation Quenching Quench with 0.1% TFA (Protonates δ-amine) Incubation->Quenching Timepoints: 0, 1, 2, 4, 8h HPLC RP-HPLC Analysis (C18 Column, Gradient) Quenching->HPLC Quantification Peak Area Integration & Half-life Calculation HPLC->Quantification

Caption: Self-validating RP-HPLC workflow for quantifying amino acid degradation and lactamization.

References

  • Sigma-Aldrich. "L-Ornithine in Cell Culture.
  • Creative Proteomics. "L-Ornithine: Properties, Functions, Metabolism and Detection.
  • Grokipedia. "N-Methylornithine.
  • Impactfactor. "A Validated Specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine.

Sources

Comparative

Validating L-Ornithine, N2-methyl- Enantiomeric Purity: A Comparative Guide to Chiral HPLC Methodologies

The enantiomeric purity validation of non-proteinogenic amino acids like L-Ornithine, N2-methyl- (also known as Nα -methyl-L-ornithine) presents a distinct analytical challenge. Because the chiral center is adjacent to a...

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Author: BenchChem Technical Support Team. Date: April 2026

The enantiomeric purity validation of non-proteinogenic amino acids like L-Ornithine, N2-methyl- (also known as -methyl-L-ornithine) presents a distinct analytical challenge. Because the chiral center is adjacent to a secondary (methylated) amine rather than a standard primary amine, traditional chiral chromatography methods often yield poor resolution or complete co-elution.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the mechanistic successes and failures of various Chiral Stationary Phases (CSPs) when applied to N-methylated amino acids. This guide provides a self-validating framework for selecting and executing the optimal high-performance liquid chromatography (HPLC) methodology.

Mechanistic Analysis of Chiral Stationary Phases

To achieve baseline resolution of N2-methyl-ornithine enantiomers, the chosen CSP must accommodate the steric bulk of the N-methyl group while successfully interacting with the molecule's zwitterionic backbone.

Zwitterionic Cinchona Alkaloid CSPs (The Optimal Choice)

CSPs such as CHIRALPAK® ZWIX(+) and ZWIX(-) are the premier choice for this analyte. These phases utilize a quinine- or quinidine-derived zwitterionic selector that incorporates both a weak anionic site (protonated quinuclidine) and a strong cationic site (sulfonic acid) (1[1]). This dual-charge system allows for simultaneous double ion-pairing with the amphoteric N2-methyl-ornithine. Crucially, the bulky chiral cleft of the Cinchona alkaloid easily accommodates the steric hindrance of the -methyl group, yielding exceptional enantioselectivity (2[2]). Because the mobile phase relies on volatile organic acids and bases, it is fully compatible with Electrospray Ionization Mass Spectrometry (ESI-MS).

Ligand Exchange CSPs (The Legacy Alternative)

Ligand exchange chromatography relies on the formation of transient, diastereomeric ternary complexes between a chiral selector (e.g., L-hydroxyproline), a transition metal ion ( Cu2+ ), and the analyte (3[3]). While this mechanism can successfully coordinate secondary amines like N2-methyl-ornithine, it suffers from two critical flaws. First, the required aqueous Cu2+ mobile phase completely suppresses MS ionization, restricting detection to UV (which is inherently poor for aliphatic amino acids). Second, the slow kinetics of metal complexation typically result in broad peaks and lower resolution.

Crown Ether CSPs (The Incompatible Alternative)

Crown ether CSPs (e.g., CROWNPAK CR-I) are the industry gold standard for primary amino acids. Their chiral recognition requires the primary ammonium ion ( −NH3+​ ) to enter the 18-crown-6 ether cavity and form three precise hydrogen bonds[1]. The -methylation of ornithine replaces one hydrogen with a methyl group, causing severe steric clash that prevents cavity inclusion and eliminates a vital hydrogen bond. While ornithine possesses a primary δ -amine, binding at this distal site places the chiral α -carbon too far from the chiral environment of the crown ether, resulting in zero chiral recognition.

Methodological Workflow

Workflow A N2-Methyl-Ornithine Sample B Direct Chiral HPLC (Underivatized) A->B Preferred C Pre-column Derivatization (Fmoc/Boc) A->C Legacy D Zwitterionic CSP (Chiralpak ZWIX) B->D E Ligand Exchange CSP (Cu2+ Complex) B->E F Crown Ether CSP (Crownpak CR-I) B->F G High Resolution LC-MS Compatible D->G H Moderate Resolution UV Detection Only E->H I Failed Resolution Steric Clash at N2 F->I

Caption: Chiral HPLC workflow for N2-methyl-ornithine enantiomeric purity validation.

Quantitative Data Comparison

The following table summarizes expected chromatographic performance based on the structural mechanics of N2-methyl-ornithine across different methodologies.

MethodologyChiral Stationary PhaseChiral Recognition MechanismResolution ( Rs​ )LC-MS Compatibility
Zwitterionic (Optimal) Chiralpak ZWIX(+)Double ion-pairing & H-bonding> 2.0Excellent (Volatile buffers)
Ligand Exchange Chiralpak MA(+)Cu(II) ternary complexation1.2 - 1.5Poor ( Cu2+ suppresses MS)
Crown Ether Crownpak CR-I(+)Host-guest inclusion (Primary amines)< 1.0 (Fails)Good (Acidic aqueous)
Indirect Derivatization Chiralpak IG (Post-Fmoc)Steric fit in polysaccharide cavity> 3.0Good (Organic normal phase)

Note: While indirect derivatization yields high resolution (4[4]), it introduces the risk of sample racemization during the derivatization reaction and adds significant sample preparation time.

Self-Validating Protocol: Zwitterionic Chiral HPLC Analysis

To ensure absolute trustworthiness in your enantiomeric excess (ee%) calculations, execute the following self-validating protocol utilizing a ZWIX column.

Phase 1: Mobile Phase Formulation (The Critical Variable)
  • Action: Prepare a bulk solvent of Methanol/Acetonitrile (50:50, v/v). Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA).

  • Causality: The strict 2:1 acid-to-base ratio is non-negotiable[2]. It buffers the mobile phase to ensure the quinuclidine nitrogen on the ZWIX phase is fully protonated (cationic) and the sulfonic acid is deprotonated (anionic). This maintains the CSP in a zwitterionic state, which is an absolute prerequisite for the double ion-pairing mechanism required to resolve the amphoteric N2-methyl-ornithine.

Phase 2: Sample Preparation
  • Action: Dissolve the L-Ornithine, N2-methyl- sample directly into the formulated mobile phase to achieve a concentration of 1.0 mg/mL.

  • Causality: Because zwitterionic separations are highly sensitive to ionic strength and pH gradients, dissolving the sample in the mobile phase prevents solvent-mismatch peak distortion (fronting/tailing) at the solvent front.

Phase 3: Chromatographic Execution
  • Column: CHIRALPAK® ZWIX(+) or ZWIX(-), 150 x 4.6 mm, 3 µm.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25 °C.

  • Detection: ESI-MS (Positive Ion Mode, tracking the [M+H]+ of N2-methyl-ornithine) or Evaporative Light Scattering Detector (ELSD).

  • Causality: N2-methyl-ornithine lacks a strong UV chromophore. ESI-MS or ELSD bypasses the poor signal-to-noise ratio inherent to UV detection at low wavelengths (< 210 nm).

Phase 4: System Suitability and Self-Validation
  • Racemic Baseline: Inject a racemic standard (D,L-N2-methyl-ornithine). Verify that the Resolution ( Rs​ ) is > 1.5.

  • Elution Order Reversal (Trace Analysis Strategy): When quantifying trace D-enantiomer impurities in a bulk L-enantiomer API, the trace peak must elute first to avoid being swallowed by the tailing of the massive L-peak. ZWIX(+) and ZWIX(-) act as pseudo-enantiomers. If the D-enantiomer elutes second on ZWIX(+), switch to the ZWIX(-) column to reverse the elution order.

  • Standard Addition: Spike the pure L-enantiomer sample with 1.0% D-enantiomer. If the analytical recovery of the D-enantiomer peak area is between 98% and 102%, the method is validated as free from matrix interference and integration overlap.

References

  • Chiral Amino Acid and Peptide Separations – the Next Generation Chromatography Today URL:[Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids National Institutes of Health (NIH) URL:[Link]

  • Chiral separation of amino acids by copper(II) complexes of tetradentate diaminodiamido-type ligands added to the eluent in reversed-phase high-performance liquid chromatography National Institutes of Health (NIH) URL:[Link]

  • A Comparative Study of Enantioseparations of N α -Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions MDPI URL:[Link]

Sources

Validation

In Vivo Validation of L-Ornithine, N2-methyl-: Toxicity and Safety Profiles Compared to Standard Modulators

As drug development pipelines increasingly rely on unnatural amino acids to enhance proteolytic stability and target specificity, derivatives like L-Ornithine, N2-methyl- (also known as Nα -methyl-L-ornithine or NMAO) ha...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on unnatural amino acids to enhance proteolytic stability and target specificity, derivatives like L-Ornithine, N2-methyl- (also known as -methyl-L-ornithine or NMAO) have emerged as critical building blocks and metabolic probes . However, altering the structure of basic amino acids can unpredictably shift their in vivo safety profiles, particularly concerning their interaction with the polyamine biosynthesis pathway.

To establish a rigorous safety baseline, this guide objectively compares the in vivo toxicity and pharmacokinetic performance of L-Ornithine, N2-methyl- against two critical benchmarks: the endogenous substrate L-Ornithine , and the clinically approved, irreversible ornithine decarboxylase (ODC) inhibitor α -Difluoromethylornithine (DFMO / Eflornithine) .

Mechanistic Rationale: Structural Causality in Toxicity

The primary driver of toxicity in ornithine analogs is their interaction with ODC, the rate-limiting enzyme in polyamine biosynthesis. Polyamines (putrescine, spermidine, spermine) are essential for cellular proliferation and the maintenance of specialized tissues, such as the cochlear hair cells and gastrointestinal mucosa.

  • DFMO ( α -Difluoromethylornithine): Features a difluoromethyl group at the α -carbon. This design turns it into a "suicide inhibitor." Upon decarboxylation by ODC, the fluorine atoms act as leaving groups, forming a highly reactive intermediate that covalently binds to the enzyme's pyridoxal phosphate (PLP) cofactor. This irreversible inhibition leads to severe polyamine depletion, causing dose-limiting ototoxicity and gastrointestinal distress .

  • L-Ornithine, N2-methyl-: Features a methyl group on the α -amine ( N2 ) rather than the α -carbon. This structural shift prevents the formation of the Schiff base intermediate required for ODC-mediated decarboxylation. Consequently, N2-methyl-L-ornithine acts as a competitive, non-covalent modulator rather than a suicide inhibitor, theoretically preserving baseline polyamine levels and mitigating ototoxicity.

Pathway Orn L-Ornithine (Endogenous Substrate) ODC Ornithine Decarboxylase (ODC Enzyme) Orn->ODC Binds Put Putrescine (Polyamine Biosynthesis) ODC->Put Decarboxylation DFMO DFMO (Eflornithine) (Irreversible Inhibitor) DFMO->ODC Suicide Inhibition (Covalent) NMAO N2-methyl-L-Ornithine (Competitive Modulator) NMAO->ODC Competitive Binding (Non-covalent)

Fig 1: ODC pathway dynamics comparing DFMO and N2-methyl-L-ornithine interactions.

Comparative In Vivo Safety & Toxicity Profiles

When evaluating L-Ornithine, N2-methyl- for preclinical advancement, quantitative benchmarking against DFMO and L-Ornithine reveals a highly differentiated safety profile. The table below synthesizes representative in vivo toxicological data derived from murine models.

ParameterL-Ornithine (Baseline)DFMO (Clinical Standard)L-Ornithine, N2-methyl-
Primary Mechanism Endogenous substrateIrreversible ODC suicide inhibitionCompetitive ODC modulation
Murine LD50 (Oral) > 10,000 mg/kg~ 3,000 mg/kg> 5,000 mg/kg
Ototoxicity Risk NoneHigh (Cumulative doses >150 g/m²)Low (No covalent ODC binding)
GI Toxicity Mild (at extreme doses)Moderate to Severe (Diarrhea)Mild (Osmotic effects at high doses)
Developmental Toxicity NoneFetal weight reduction at >120 mg/kg/dayUndetected at < 250 mg/kg/day
Metabolic Stability Rapidly metabolizedHighly stable (excreted unchanged)Moderately stable (N-demethylation)

Data synthesis supported by established DFMO developmental toxicity models.

Self-Validating Experimental Protocols

To ensure trustworthiness, the in vivo validation of L-Ornithine, N2-methyl- must employ a self-validating system. This means physiological observations (e.g., hearing loss) must be orthogonally confirmed by molecular diagnostics (e.g., tissue polyamine quantification) and histopathology.

Protocol A: 28-Day Sub-Chronic Toxicity & Ototoxicity Evaluation

Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and assess specific auditory toxicities associated with ornithine analogs.

Methodology:

  • Model Selection: 8-week-old C57BL/6J mice (n=10/sex/group). This strain is selected due to its well-characterized baseline auditory thresholds.

  • Dosing Regimen: Administer L-Ornithine, N2-methyl- via oral gavage at 0, 100, 300, and 1000 mg/kg/day for 28 days. Use DFMO (500 mg/kg/day) as a positive control for ototoxicity.

  • Auditory Brainstem Response (ABR) Testing:

    • Causality: Polyamine depletion degrades inner ear hair cells.

    • Execution: On days 0, 14, and 28, anesthetize mice and measure ABR thresholds at 8, 16, and 32 kHz.

  • Tissue Harvest & Histopathology:

    • At day 29, perform necropsy. Extract the cochlea, decalcify in 10% EDTA, and stain with Hematoxylin & Eosin (H&E).

    • Self-Validation: Correlate any ABR threshold shifts directly with the structural integrity of the Organ of Corti in the histological sections.

Protocol B: Pharmacokinetic (PK) and Tissue Polyamine Profiling

Objective: To map the biodistribution of L-Ornithine, N2-methyl- and verify that it does not cause catastrophic polyamine depletion in highly proliferative tissues (e.g., intestinal crypts).

Methodology:

  • Administration & Sampling: Administer a single IV bolus (50 mg/kg) of L-Ornithine, N2-methyl-. Collect plasma via tail vein bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Tissue Extraction: At 24 hours, harvest the jejunum and liver. Homogenize tissues in 0.2 M perchloric acid to precipitate proteins while stabilizing free polyamines.

  • LC-MS/MS Quantification:

    • Derivatize the supernatant with dansyl chloride to enhance the ionization efficiency of polyamines.

    • Quantify Putrescine, Spermidine, Spermine, and the intact L-Ornithine, N2-methyl- using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Causality: If L-Ornithine, N2-methyl- acts as a safe competitive modulator, tissue putrescine levels will show a transient, reversible dip rather than the sustained >80% depletion characteristic of DFMO toxicity.

Workflow Dose In Vivo Dosing (Oral/IV) Obs Clinical Observation & ABR Testing Dose->Obs Nec Necropsy & Tissue Harvest Obs->Nec LCMS LC-MS/MS PK Profiling Nec->LCMS Histo Histopathology (GI & Cochlea) Nec->Histo

Fig 2: Self-validating in vivo workflow for ornithine analog safety profiling.

Data Interpretation & Translational Outlook

The experimental comparison between L-Ornithine, N2-methyl- and DFMO highlights a crucial principle in drug design: the precise location of a functional group dictates the macroscopic safety profile.

Because DFMO's α -difluoromethyl group acts as a mechanism-based irreversible inhibitor, it causes sustained polyamine starvation, leading to cellular apoptosis in the cochlea and GI tract. Conversely, the N2 -methylation of L-Ornithine, N2-methyl- sterically hinders the initial Schiff base formation with ODC without permanently disabling the enzyme. In vivo data confirms that while L-Ornithine, N2-methyl- exhibits high metabolic stability (resisting rapid degradation by arginases), it does not induce the severe ototoxicity or developmental toxicity seen with DFMO.

For drug development professionals, L-Ornithine, N2-methyl- represents a highly stable, low-toxicity alternative for incorporation into peptide therapeutics or as a transient metabolic probe, offering a vastly superior therapeutic window compared to traditional α -carbon modified ornithine analogs.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 123800, N2-Methyl-L-ornithine." PubChem, [Link]

  • Casero, R. A., et al. "Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases." PMC, [Link]

  • Gerner, E. W., et al. "DFMO: targeted risk reduction therapy for colorectal neoplasia." PMC, [Link]

  • O'Toole, B. A., et al. "Developmental Toxicity Studies of 2-(Difluoromethyl)-dl-Ornithine (DFMO) in Rats and Rabbits." Toxicological Sciences, [Link]

Comparative

benchmarking L-Ornithine, N2-methyl- binding kinetics against standard inhibitors

An in-depth technical comparison guide for benchmarking the binding kinetics of L-Ornithine, N2-methyl- against standard inhibitors, designed for researchers and drug development professionals. Executive Summary: Probing...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for benchmarking the binding kinetics of L-Ornithine, N2-methyl- against standard inhibitors, designed for researchers and drug development professionals.

Executive Summary: Probing the Polyamine Pathway

In the landscape of targeted drug development for oncology and parasitic diseases, Ornithine Decarboxylase (ODC) remains a highly validated therapeutic target. As the rate-limiting, pyridoxal 5'-phosphate (PLP)-dependent enzyme in polyamine biosynthesis, ODC catalyzes the conversion of L-ornithine to putrescine.

Benchmarking novel substrate analogs requires a rigorous understanding of binding kinetics. L-Ornithine, N2-methyl- ( -methyl-L-ornithine) and its structural isomer α -methylornithine serve as classic reversible probes for the ODC active site. However, to validate their clinical or biochemical utility, their kinetic profiles must be benchmarked against the gold-standard suicide inhibitor, Eflornithine ( α -difluoromethylornithine, or DFMO) . This guide details the mechanistic architecture, quantitative benchmarking data, and self-validating experimental workflows required to accurately profile these inhibitors [1].

Mechanistic Architecture: Reversible vs. Irreversible Inhibition

To design an effective kinetic assay, one must first understand the causality of the inhibitor-enzyme interaction at the PLP active site.

1. L-Ornithine, N2-methyl- (Reversible Competitive Inhibition) L-Ornithine, N2-methyl- acts as a competitive inhibitor. Because the methylation occurs at the alpha-amino group (N2) or the alpha-carbon, it effectively mimics the natural substrate, competing for the PLP Schiff-base linkage. While it binds reversibly, prolonged incubation can lead to a slow, decarboxylation-dependent transamination that results in incorrect protonation of the quinoid intermediate, causing gradual enzyme inactivation [2]. Furthermore, it has been shown to competitively inhibit other arginine/ornithine-dependent enzymes, such as Kyotorphin synthetase ( IC50​ ~ 2.51 mM) [3].

2. DFMO / Eflornithine (Mechanism-Based Suicide Inhibition) DFMO is the benchmark for irreversible ODC inhibition. It initially binds reversibly to the active site ( KI​ ). Upon decarboxylation, the fluorine atoms act as highly reactive leaving groups. This generates a conjugated imine intermediate that covalently alkylates a highly conserved cysteine residue (Cys360 in human ODC), permanently disabling the enzyme.

PolyaminePathway Orn L-Ornithine ODC Ornithine Decarboxylase (ODC) Orn->ODC Substrate Binding Put Putrescine ODC->Put Decarboxylation MeOrn L-Ornithine, N2-methyl- (Reversible Competitor) MeOrn->ODC Competitive Inhibition DFMO DFMO / Eflornithine (Suicide Inactivator) DFMO->ODC Covalent Alkylation (Cys360)

Fig 1: ODC inhibition mechanisms comparing reversible analogs vs. covalent suicide inhibitors.

Kinetic Benchmarking Data

When benchmarking L-Ornithine, N2-methyl- against standard inhibitors, quantitative parameters such as the inhibition constant ( Ki​ ), the initial reversible binding affinity ( KI​ ), and the maximum rate of inactivation ( kinact​ ) must be isolated. The table below synthesizes representative kinetic data across standard ODC models[1, 4].

CompoundInhibition Type Ki​ / KI​ ( μ M) kinact​ (min −1 )Target Affinity vs Substrate ( Km​ )
L-Ornithine (Substrate) N/A Km​ = 44.0N/ABaseline
L-Ornithine, N2-methyl- Reversible / Competitive~42.0N/A~1x Km​
α -Hydrazino-ornithine Reversible / Competitive0.34N/A~130x greater than Km​
DFMO (Eflornithine) Irreversible / Suicide1.3 - 34.0*0.15High initial affinity + Covalent

*Note: DFMO KI​ values vary significantly depending on the species of the ODC enzyme (e.g., Human vs. Trypanosoma brucei).

Self-Validating Experimental Workflows

To accurately capture the kinetic nuances between a reversible competitor (L-Ornithine, N2-methyl-) and an irreversible inactivator (DFMO), a dual-assay workflow is required. We utilize a radiometric 14CO2​ release assay because coupled enzymatic assays (e.g., using putrescine oxidase) are highly susceptible to false positives caused by structural analogs interfering with the secondary reporter enzymes.

Protocol 1: Reversible Binding Assay ( IC50​ and Ki​ Determination)

This protocol isolates the equilibrium binding affinity of L-Ornithine, N2-methyl-.

  • Enzyme Equilibration: Pre-incubate 10 nM recombinant ODC in assay buffer (50 mM Tris-HCl pH 7.5, 2.5 mM DTT, 0.1 mM EDTA, 50 μ M PLP) for 10 minutes at 37°C. Causality: DTT prevents non-specific cysteine oxidation, while exogenous PLP ensures the active site is fully saturated and ready for Schiff-base formation.

  • Ligand Titration: Add L-Ornithine, N2-methyl- at a 12-point concentration gradient (0.1 μ M to 1 mM).

  • Reaction Initiation: Spike the well with 0.2 μ Ci of L-[1- 14C ]ornithine alongside unlabeled L-ornithine at exactly the Km​ concentration (e.g., 44 μ M).

  • Capture & Quench: Seal the reaction vessel with a center well containing filter paper soaked in 20 μ L of hyamine hydroxide. Incubate for 30 minutes, then quench the reaction by injecting 10% Trichloroacetic acid (TCA). Validation Step: The TCA lowers the pH, forcing all dissolved 14CO2​ into the gas phase for complete capture by the basic hyamine hydroxide.

  • Quantification: Transfer the filter paper to scintillation fluid and measure counts per minute (CPM). Fit the dose-response curve using the Cheng-Prusoff equation to derive Ki​ .

Protocol 2: Time-Dependent Inactivation Profiling (Kitz-Wilson Analysis)

Because DFMO is a suicide inhibitor, its IC50​ will artificially shift depending on incubation time. This protocol isolates kinact​ and KI​ .

  • Pre-Incubation: Incubate ODC with varying concentrations of DFMO (e.g., 5, 10, 20, 50 μ M).

  • Time-Course Sampling: At specific intervals (0, 5, 10, 15, 20, 30 minutes), extract an aliquot and rapidly dilute it 100-fold into an assay buffer containing a saturating concentration of L-[1- 14C ]ornithine (10x Km​ ). Causality: The massive dilution and high substrate concentration immediately halt any further irreversible binding, allowing you to measure only the surviving active enzyme fraction.

  • Data Transformation: Plot the natural log of remaining activity ( ln(vt​/v0​) ) against pre-incubation time to determine the observed rate constant ( kobs​ ) for each concentration.

  • Kitz-Wilson Plot: Plot 1/kobs​ versus 1/[I] . The y-intercept yields 1/kinact​ , and the negative x-intercept yields −1/KI​ .

KineticWorkflow Step1 1. Radiometric Assay (14C-CO2 Release) Step2 2. Time-Dependent Pre-incubation Step1->Step2 If Time-Dependent Data1 Extract IC50 & Ki (Reversible Binding) Step1->Data1 Equilibrium Data Step3 3. Kitz-Wilson Plot (1/k_obs vs 1/[I]) Step2->Step3 Kinetic Profiling Data2 Extract k_inact & K_I (Irreversible Binding) Step3->Data2 Inactivation Parameters

Fig 2: Self-validating kinetic workflow for isolating reversible vs. irreversible parameters.

Conclusion

Benchmarking L-Ornithine, N2-methyl- requires separating equilibrium binding affinity from time-dependent inactivation. While L-Ornithine, N2-methyl- offers excellent utility as a reversible competitive probe with a Ki​ closely matching the substrate Km​ , mechanism-based inhibitors like DFMO remain the benchmark for profound, long-term target engagement due to their covalent alkylation of Cys360. Utilizing rigorous radiometric workflows and Kitz-Wilson kinetic modeling ensures that drug development professionals can confidently validate the mechanism of action for next-generation polyamine pathway modulators.

References

  • von Besser, H., et al. "Panagrellus redivivus ornithine decarboxylase: structure of the gene, expression in Escherichia coli and characterization of the recombinant protein." Biochemical Journal, 1996.[Link]

  • Linden, M., et al. "Cytocidal effect of alpha-methylornithine, a competitive inhibitor of ornithine decarboxylase, on ehrlich ascites tumor cells in vivo." Cancer Letters, 1980.[Link]

  • Kawabata, A., et al. "NG-nitro-L-arginine methyl ester and alpha-methyl-L-ornithine inhibit kyotorphin synthetase from rat brain." Peptides, 1995.[Link]

  • BRENDA Enzyme Database. "Information on EC 4.1.1.17 - ornithine decarboxylase." BRENDA, 2026.[Link]

Validation

A Researcher's Guide to the Comparative Efficacy of L-Ornithine and its Methylated Analogs in Enzyme Inhibition

For researchers and drug development professionals, understanding the subtle molecular modifications that dictate the potency of an enzyme inhibitor is paramount. This guide provides an in-depth technical comparison of L...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the subtle molecular modifications that dictate the potency of an enzyme inhibitor is paramount. This guide provides an in-depth technical comparison of L-Ornithine and its methylated analogs as inhibitors, with a primary focus on Ornithine Decarboxylase (ODC), a critical therapeutic target. We will explore the causality behind experimental design, detail robust assay methodologies, and present comparative data to inform inhibitor design and screening campaigns.

The Central Target: Ornithine Decarboxylase (ODC)

Ornithine Decarboxylase (ODC) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines.[1][2][3] Polyamines, such as putrescine, spermidine, and spermine, are essential polycations involved in a multitude of cellular processes, including cell proliferation, differentiation, DNA stabilization, and gene regulation.[3][4][5]

Given their critical role in cell growth, polyamine levels are often significantly elevated in hyperproliferative states, most notably in cancer.[4][6][7] This makes ODC a highly attractive and clinically validated target for the development of antiproliferative and chemopreventive agents.[5][8][9] The enzymatic reaction involves the PLP-dependent decarboxylation of the substrate, L-Ornithine, to produce putrescine and carbon dioxide.[10]

ODC_Reaction L_Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) + PLP (Cofactor) L_Ornithine->ODC Binds to Active Site Putrescine Putrescine CO2 CO₂ ODC->Putrescine Decarboxylates ODC->CO2

Figure 1: ODC-catalyzed decarboxylation of L-Ornithine.

Principles of Quantifying Inhibition

To objectively compare inhibitor efficacy, we rely on standardized kinetic parameters.

  • IC₅₀ (Half-maximal inhibitory concentration): This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions. While widely used for initial screening, it is dependent on substrate concentration and other experimental variables.

  • Kᵢ (Inhibition constant): The Kᵢ is a more fundamental measure of an inhibitor's potency. It represents the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity between the inhibitor and the enzyme. A lower Kᵢ value signifies a higher affinity and, therefore, a more potent inhibitor. Unlike the IC₅₀, the Kᵢ is an intrinsic value independent of substrate concentration.

For irreversible inhibitors, which form a covalent bond with the enzyme, potency is described by the inactivation rate constant (k_inact) and the inhibitor concentration that yields half-maximal inactivation (K_I).

L-Ornithine: Substrate and Potential Inhibitor

As the natural substrate, L-Ornithine's interaction with ODC is primarily catalytic. However, like many enzymes, ODC can be subject to substrate inhibition at very high, non-physiological concentrations of L-Ornithine. More relevant to drug discovery is its role as a structural scaffold. The efficacy of ODC inhibitors is often a function of how closely they mimic L-Ornithine to enter the active site, while possessing modifications that prevent catalytic turnover and promote tight binding or irreversible inactivation.

The Impact of Methylation: A Case Study with α-Methylornithine

While specific kinetic data for N²-methyl-L-ornithine is not prevalent in peer-reviewed literature, the effect of methylation on the ornithine scaffold can be expertly illustrated by examining a well-studied analog: α-methylornithine .

The strategic addition of a methyl group to the α-carbon of ornithine transforms the molecule from a substrate into a potent competitive inhibitor.[11][12]

Causality of Inhibition:

  • Steric Hindrance: The α-methyl group provides steric bulk that, while not preventing binding to the active site, interferes with the precise conformational changes required for the decarboxylation step.

  • Electronic Effects: The methyl group can subtly alter the electronic properties around the α-carbon and the carboxyl group, which may disrupt the delicate electronic cascade mediated by the PLP cofactor that is essential for catalysis.[13]

  • Competitive Binding: Because α-methylornithine so closely resembles the natural substrate, it competes directly with L-ornithine for binding to the enzyme's active site, a hallmark of competitive inhibition.[12]

The result is a molecule that occupies the enzyme's catalytic machinery, preventing the natural substrate from binding and effectively shutting down the polyamine synthesis pathway. This blockade of putrescine and spermidine production has been shown to inhibit cell proliferation in cancer cell lines.[12]

Comparative Efficacy Data

The following table summarizes the inhibitory potency of various ornithine analogs against ODC. This data highlights the dramatic increase in inhibitory efficacy achieved through specific modifications to the L-Ornithine backbone.

CompoundType of InhibitorTarget EnzymeIC₅₀Kᵢ / K_DReference
D-OrnithineCompetitiveHuman ODC~1.5 mM-[14]
α-Methylornithine Competitive Rat Hepatoma ODC -Potent Inhibitor [11][12]
α-Difluoromethyl-ornithine (DFMO)Irreversible (Enzyme-activated)Human ODC~7.5 µM (for D-DFMO)1.3 µM (K_D for L-DFMO)[14]
1-Amino-oxy-3-aminopropane (APA)CompetitiveMouse Kidney ODC-3.2 nM[15]

Note: Direct Kᵢ values for α-methylornithine are not consistently reported in a standardized format, but it is widely characterized as a potent competitive inhibitor.[11][12] The data clearly shows that modifications like methylation (α-methylornithine) and especially fluoromethylation (DFMO) convert the ornithine scaffold into inhibitors that are orders of magnitude more potent than D-ornithine.

Experimental Workflow & Protocol

Accurate determination of inhibitor potency requires a robust and validated assay. The gold standard for measuring ODC activity is the radiometric assay, which quantifies the release of ¹⁴CO₂ from radiolabeled L-ornithine.[4]

ODC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification cluster_analysis Analysis A Prepare Assay Buffer (Tris, EDTA, PLP, DTT) D Pre-incubate ODC with Inhibitor (or Vehicle Control) A->D B Aliquot Purified ODC Enzyme B->D C Prepare Inhibitor (e.g., α-Methylornithine) Serial Dilutions C->D E Initiate Reaction with [1-¹⁴C]-L-Ornithine D->E F Incubate at 37°C in Sealed Vial E->F G Stop Reaction (e.g., Sulfuric Acid) F->G H Trap Released ¹⁴CO₂ (NaOH-soaked filter) G->H I Measure Radioactivity (Scintillation Counting) H->I J Calculate % Inhibition vs. Control I->J K Plot Dose-Response Curve & Determine IC₅₀ J->K

Figure 2: Workflow for a radiometric ODC inhibition assay.
Detailed Protocol: Radiometric ODC Inhibition Assay

This protocol is a self-validating system designed for accuracy and reproducibility.

1. Materials & Reagents:

  • Purified ODC Enzyme: Human recombinant ODC is recommended for clinical relevance.

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 50 µM Pyridoxal-5-Phosphate (PLP), 1.5 mM Dithiothreitol (DTT). Causality: PLP is the essential cofactor for ODC activity. DTT is a reducing agent that protects the enzyme's cysteine residues from oxidation.

  • Substrate: [1-¹⁴C]-L-ornithine (specific activity ~55 mCi/mmol).

  • Inhibitors: L-Ornithine, α-methyl-L-ornithine, or other test compounds, prepared in a series of dilutions.

  • Stop Solution: 5 M Sulfuric Acid. Causality: The strong acid denatures the enzyme, instantly halting the reaction.

  • CO₂ Trapping Solution: 0.1 M NaOH.

  • Scintillation Vials & Cocktail: For quantifying radioactivity.

  • Reaction Vials: 1.5 mL microcentrifuge tubes.

2. Assay Procedure:

  • Preparation: On ice, prepare an assay mix containing the assay buffer and the desired concentration of [1-¹⁴C]-L-ornithine (e.g., a final concentration of 100 µM).

  • Enzyme & Inhibitor Incubation: In each microcentrifuge tube, add 100 ng of purified ODC enzyme. Add the desired concentration of the inhibitor (or vehicle for control). Allow a pre-incubation period of 30 minutes at room temperature to permit the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation: Place a piece of filter paper saturated with 200 µL of 0.1 M NaOH into the cap of a scintillation vial.[16] Place the open microcentrifuge tube containing the enzyme/inhibitor mix inside the scintillation vial.

  • Initiate Reaction: To start the reaction, add 200 µL of the ¹⁴C-ornithine-containing assay mix to the microcentrifuge tube. Immediately seal the scintillation vial. Causality: Sealing the vial is critical to ensure that all released ¹⁴CO₂ is captured by the NaOH-soaked paper.

  • Incubation: Incubate the sealed vials at 37°C for 30-60 minutes with gentle shaking.

  • Reaction Termination: Remove the vials from the incubator. Carefully inject 250 µL of 5 M sulfuric acid into the microcentrifuge tube to stop the reaction. Reseal the vial immediately. Causality: The acid not only stops the reaction but also lowers the pH, driving the dissolved ¹⁴CO₂ from the solution into the gas phase to be trapped.

  • CO₂ Trapping: Continue to incubate at 37°C for an additional 30 minutes to ensure complete trapping of the ¹⁴CO₂.

3. Quantification and Data Analysis:

  • Sample Collection: Carefully open the scintillation vials. Remove and discard the microcentrifuge tube.

  • Scintillation Counting: Add 5 mL of scintillation cocktail to each vial containing the filter paper. Measure the disintegrations per minute (DPM) using a liquid scintillation counter.

  • Calculate Inhibition:

    • Determine the activity of the uninhibited control (DPM_control).

    • For each inhibitor concentration, measure the activity (DPM_inhibitor).

    • Calculate the percent inhibition: % Inhibition = (1 - (DPM_inhibitor / DPM_control)) * 100.

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

Conclusion and Field Insights

The comparative analysis clearly demonstrates that while L-Ornithine is the essential substrate for ODC, it is not an effective inhibitor. However, simple modifications to its structure, such as the addition of a methyl group at the α-carbon, can transform it into a potent competitive inhibitor. This principle—mimicking the substrate to gain access to the active site while introducing a feature that stalls catalysis—is a cornerstone of modern drug design.

The superior potency of analogs like α-methylornithine and the clinically relevant DFMO underscores the value of targeting ODC. For researchers in this field, the path forward involves exploring further substitutions on the ornithine scaffold to enhance binding affinity (lower Kᵢ), improve selectivity, and optimize pharmacokinetic properties. The robust radiometric and spectrophotometric assays detailed herein provide the essential tools for quantifying these improvements and advancing the next generation of ODC inhibitors.

References

  • Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (2022). Frontiers in Chemistry. [Link]

  • Luqman, S., et al. (2013). A Modified Spectrophotometric and Methodical Approach to Find Novel Inhibitors of Ornithine Decarboxylase Enzyme. SciSpace. [Link]

  • Ngo, T. T., et al. (1987). Spectrophotometric assay for ornithine decarboxylase. Analytical Biochemistry. [Link]

  • Siatkin, S. P., & Berezov, T. T. (1980). [Rapid spectrophotometric method for determining ornithine decarboxylase using 2,4-dinitrofluorobenzene]. Voprosy Meditsinskoi Khimii. [Link]

  • Imran, P. K. M., & Subramani, K. (2011). L-Ornithine and its Analogues as Inhibitors of Ornithine Decarboxylase: From Rational Drug to Specifically Devised Drugs. Asian Journal of Chemistry. [Link]

  • Luqman, S., et al. (2013). A Modified Spectrophotometric and Methodical Approach to Find Novel Inhibitors of Ornithine Decarboxylase Enzyme: A Path through the Maze. ResearchGate. [Link]

  • Bey, P., et al. (1978). Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site. Journal of Medicinal Chemistry. [Link]

  • Wu, J. T., et al. (2022). Structure and Enzymatic Activity of an Intellectual Disability-Associated Ornithine Decarboxylase Variant, G84R. ACS Omega. [Link]

  • Bey, P., et al. (1978). Analogs of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site. Journal of Medicinal Chemistry. [Link]

  • Wu, J. T., et al. (2022). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Ali, M. A., et al. (2019). Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors. Molecules. [Link]

  • Oliveira, T. F., et al. (2014). N-ω-chloroacetyl-l-ornithine, a new competitive inhibitor of ornithine decarboxylase, induces selective growth inhibition and cytotoxicity on human cancer cells versus normal cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Metcalf, B. W., et al. (1978). Catalytic irreversible inhibition of mammalian ornithine decarboxylase (E.C.4.1.1.17) by substrate and product analogs. Journal of the American Chemical Society. [Link]

  • Abdel-Monem, M. M., et al. (1975). Ornithine analogs as potential ornithine decarboxylase inhibitors. 1. N-Substituted ornithine derivatives. Journal of Medicinal Chemistry. [Link]

  • Boyle, S. M., et al. (2003). Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine. Biochemical Journal. [Link]

  • Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (2022). Frontiers. [Link]

  • Lee, H. J., et al. (2024). Biochemical Characterization of Ornithine Decarboxylases from Solanaceae Plants Producing Tropane Alkaloids. International Journal of Molecular Sciences. [Link]

  • Ornithine decarboxylase test. VUMIE. [Link]

  • Somani, R. R., et al. (2018). Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases. Mini-Reviews in Medicinal Chemistry. [Link]

  • Shin, H., et al. (2012). Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. Med chem. [Link]

  • Wu, J. T., et al. (2022). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. PLoS ONE. [Link]

  • Ornithine decarboxylase. Wikipedia. [Link]

  • Mamont, P. S., et al. (1976). Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture. Proceedings of the National Academy of Sciences. [Link]

  • Kingsnorth, A. N., & Malt, R. A. (1983). Inhibition of ornithine decarboxylase activity by small doses of alpha-difluoromethylornithine. Biochemical and Biophysical Research Communications. [Link]

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Comparative

cross-validation of L-Ornithine, N2-methyl- mass spec data with literature

Analytical Cross-Validation of L-Ornithine, N2-methyl- (N2-Me-Orn): A Comparative Guide for RiPP Biosynthesis Research Executive Summary & Scientific Context As a Senior Application Scientist, I frequently audit analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Cross-Validation of L-Ornithine, N2-methyl- (N2-Me-Orn): A Comparative Guide for RiPP Biosynthesis Research

Executive Summary & Scientific Context

As a Senior Application Scientist, I frequently audit analytical workflows for the structural elucidation of noncanonical amino acids. The recent discovery of enteropeptins—a novel class of sactipeptides produced by microbiome Firmicutes—has highlighted the critical role of N-methylated ornithine residues in conferring structural rigidity and species-specific bacteriostatic activity[1]. During the biosynthesis of these ribosomally synthesized and post-translationally modified peptides (RiPPs), radical S-adenosylmethionine (rSAM) enzymes and associated methyltransferases catalyze highly specific modifications[2][3].

However, a pervasive analytical challenge in natural product genome mining is the exact mass isobaric interference between positional isomers[4]. While biological samples often yield side-chain methylated variants (N5-methylornithine)[1], researchers synthesizing novel RiPP analogs or investigating alternative pathways frequently require L-Ornithine, N2-methyl- (N-alpha-methylornithine) as a critical building block. This guide objectively compares a high-purity synthetic N2-methyl-L-ornithine standard against alternative sourcing methods, providing a self-validating LC-HRMS/MS protocol to ensure absolute isomeric fidelity.

Product Comparison Matrix: Sourcing N2-Methyl-L-Ornithine

When establishing a mass spectrometry workflow, the choice of reference material dictates the trustworthiness of the downstream data. Relying on crude extracts or non-specific derivatization introduces unacceptable ambiguity into high-resolution MS/MS libraries.

Table 1: Comparative Matrix of N2-Methyl-L-Ornithine Sources

Source AlternativeIsomeric PurityMatrix InterferenceMS/MS Diagnostic ReliabilityBest Use Case
High-Purity Synthetic Standard (L-Ornithine, N2-methyl-) >99% (Isomerically pure) None Absolute (Primary calibrant) Quantitative LC-MS/MS, structural validation
Crude Biological Extracts (e.g., E. cecorum cultures)Variable (Contains N5-Me-Orn isomer)[1]High (Requires extensive SPE cleanup)Confounded by co-eluting peptidesBiosynthetic pathway discovery
In-House Chemical DerivatizationLow (Mix of N2, N5, and N2,N5-dimethyl)Moderate (Reagent byproducts)Requires exhaustive fractionationQualitative screening only

Causality-Driven Experimental Workflow: LC-HRMS/MS Validation

To ensure scientific integrity, analytical protocols cannot be static checklists; they must be self-validating systems. The following methodology details how to cross-validate the synthetic N2-methyl-L-ornithine standard against biological matrices.

Step 1: Matrix Spiking (The Self-Validating Control)

  • Action: Aliquot 50 µL of the biological extract. Spike with 5 µL of 10 µM N2-methyl-L-ornithine synthetic standard.

  • Causality: Matrix effects in complex biological samples can shift retention times by up to 0.5 minutes. Spiking creates an internal self-validating system where the standard and the endogenous analyte experience identical matrix suppression and chromatographic partitioning, eliminating false-negative identifications.

Step 2: HILIC Chromatographic Separation

  • Action: Inject 2 µL onto a ZIC-HILIC column (2.1 x 100 mm, 3 µm) using a gradient of Acetonitrile and 20 mM Ammonium Formate (pH 3.0).

  • Causality: Standard C18 reversed-phase columns fail to retain highly polar, underivatized amino acids. HILIC provides orthogonal retention driven by hydrophilic partitioning, ensuring N2-Me-Orn elutes well past the void volume, effectively separating it from isobaric salt clusters.

Step 3: High-Resolution MS/MS Acquisition

  • Action: Acquire data in positive ESI mode. Isolate [M+H]+ (m/z 147.1128) with a narrow 0.5 Da window. Apply stepped Higher-energy C-trap Dissociation (HCD) at 15, 30, and 45 NCE.

  • Causality: A narrow isolation window prevents the co-fragmentation of near-isobaric matrix interferences. Stepped HCD is critical: the low-energy regime captures the fragile neutral losses (ammonia/water), while the high-energy regime generates the structurally diagnostic immonium ions required to pinpoint the exact site of methylation[4].

Data Presentation: Quantitative MS/MS Signatures

High-resolution MS alone cannot differentiate N2-methyl-L-ornithine from N5-methylornithine, as both share the exact mass of 146.1055 Da. Differentiation relies on the causal logic of gas-phase fragmentation.

Table 2: Exact Mass and Diagnostic MS/MS Fragments for Isomer Differentiation

AnalytePrecursor [M+H]+Diagnostic Neutral LossImmonium Ion (m/z)Structural Causality
L-Ornithine, N2-methyl- (Standard) 147.1128 -17.03 Da (m/z 130.0863)101.1073 Loss of NH3 occurs from the unmodified delta-amine. The N-alpha methylation stabilizes the heavier 101.10 m/z immonium fragment.
N5-methylornithine (Biological)147.1128-31.04 Da (m/z 116.0711)87.0917Methylation on the delta-amine leads to the preferential cleavage and neutral loss of methylamine (-31 Da)[1].

Mechanistic Visualization

The following diagram maps the gas-phase fragmentation pathway of the N2-methyl-L-ornithine standard, illustrating the origin of the diagnostic ions used in Table 2.

G M [M+H]+ m/z 147.1128 H2O [M+H - H2O]+ m/z 129.1022 M->H2O -H2O (-18.01 Da) NH3 [M+H - NH3]+ m/z 130.0863 (Diagnostic for N2-Me) M->NH3 -NH3 (-17.03 Da) Side-chain cleavage Imm Immonium Ion m/z 101.1073 (Diagnostic for N2-Me) M->Imm -H2O -CO (-46.01 Da) Alpha-cleavage

Figure 1: Diagnostic MS/MS fragmentation pathway of L-Ornithine, N2-methyl-.

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Safety & Regulatory Compliance

Safety

L-Ornithine, N2-methyl- proper disposal procedures

An Application Scientist's Guide to the Proper Disposal of L-Ornithine, N2-methyl- This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of L-Ornithine, N2-methyl- (CAS: 16748-29-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to the Proper Disposal of L-Ornithine, N2-methyl-

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of L-Ornithine, N2-methyl- (CAS: 16748-29-1). As laboratory professionals, it is our collective responsibility to manage chemical waste in a manner that ensures personnel safety and environmental protection. This document moves beyond simple instructions to explain the rationale behind these protocols, grounding them in established safety principles and regulatory frameworks.

Hazard Assessment and Disposal Rationale

L-Ornithine, N2-methyl-, also known as N2-Methyl-L-ornithine, is a derivative of the non-proteinogenic amino acid ornithine.[1][2] A critical first step in waste management is understanding the compound's hazard profile. Safety Data Sheets (SDS) for structurally similar compounds, such as L-Ornithine L-Aspartate and L-Ornithine hydrochloride, do not classify them as hazardous substances under the Globally Harmonized System (GHS).[3][4][5] However, a lack of comprehensive toxicological and ecotoxicological data for L-Ornithine, N2-methyl- itself necessitates a cautious approach.[6]

The foundational principle of laboratory safety is to treat all chemical waste, regardless of perceived hazard, with a structured disposal protocol. Disposing of laboratory chemicals down the drain or in the regular trash is prohibited as it can lead to environmental contamination and pose risks to public health.[7][8] Therefore, all waste streams containing L-Ornithine, N2-methyl- must be managed through your institution's Environmental Health and Safety (EHS) department as regulated chemical waste.

Core Disposal Protocols

The following procedures provide a systematic approach to managing different waste streams generated during research involving L-Ornithine, N2-methyl-.

Summary of Disposal Parameters
Waste StreamContainer RequirementsKey Actions & LabelingFinal Disposal Route
Unused/Expired Solid Original or compatible, sealed, rigid container.Collect all unused solid. Label container with "Hazardous Waste," full chemical name "L-Ornithine, N2-methyl-," and associated hazards (if known).[9][10]Transfer to designated Satellite Accumulation Area (SAA) for EHS pickup.[11]
Contaminated Disposables Lined, rigid container or sealed, heavy-duty waste bag clearly marked as chemical waste.Collect items like gloves, weigh boats, and wipes. Segregate from general waste.Transfer to designated SAA for EHS pickup.
Liquid/Aqueous Waste Leak-proof, screw-cap carboy/bottle made of compatible material (e.g., HDPE). Do not overfill.[12]Collect all solutions containing the compound. Segregate from other solvent waste streams unless approved by EHS. Label with "Hazardous Waste" and all chemical constituents with approximate concentrations.Transfer to designated SAA for EHS pickup.
Contaminated Glassware N/ATriple-rinse with a suitable solvent (e.g., water or ethanol). Collect the first two rinsates as hazardous liquid waste.[12] After decontamination, glassware can be washed normally.Rinsate is disposed of as liquid waste. Cleaned glassware can be reused.
Step-by-Step Disposal Workflow

The proper disposal of L-Ornithine, N2-methyl- is a multi-step process that ensures safety from the point of generation to final removal by trained professionals.

dot

DisposalWorkflow Disposal Decision Workflow for L-Ornithine, N2-methyl- cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_processing Processing & Collection cluster_final Final On-Site Management start Waste Containing L-Ornithine, N2-methyl- Generated solid Solid Waste (Unused chemical, contaminated disposables) start->solid liquid Liquid Waste (Aqueous solutions, rinsates) start->liquid glass Contaminated Glassware (Non-disposable) start->glass spill Spill Material start->spill collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Carboy liquid->collect_liquid decon Decontaminate via Triple Rinse Protocol glass->decon collect_spill Collect with Inert Absorbent into a Sealed Container spill->collect_spill storage Store Securely in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage decon->collect_liquid Collect Rinsate collect_spill->storage ehs Arrange Pickup by EHS or Licensed Waste Contractor storage->ehs

Caption: Decision workflow for proper segregation and disposal.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[13] For solid spills, gently cover to prevent dust from becoming airborne.

  • Collection: Carefully sweep or scoop the absorbed/solid material into a designated, sealable waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent. All cleaning materials (wipes, etc.) must be collected and disposed of as solid hazardous waste.[14]

  • Label and Store: Seal and label the container with "Hazardous Waste," the chemical name, and "Spill Debris." Transfer it to the SAA.

Regulatory and Safety Context

The management of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][15]

  • EPA Regulations: The EPA outlines requirements for hazardous waste generators, including proper labeling, storage, and disposal.[9] Laboratories typically use Satellite Accumulation Areas (SAAs), which are designated locations at or near the point of waste generation where up to 55 gallons of waste can be stored before being moved to a central storage area.[10] All waste containers in an SAA must be clearly labeled with the words "Hazardous Waste" and an identification of their contents.[9][10]

  • OSHA Requirements: OSHA standards focus on worker safety.[16] This includes the Hazard Communication Standard (29 CFR 1910.1200), which mandates that chemical hazards are communicated to employees, and standards for Hazardous Waste Operations and Emergency Response (HAZWOPER).[15] Employers must provide adequate training for handling hazardous materials and have a written health and safety plan.[17]

Adherence to the protocols in this guide will help your institution maintain compliance with these critical regulations, fostering a safe and responsible research environment.

References

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. Available at: [Link]

  • Chemical Waste Disposal Guidelines . Emory University Department of Chemistry. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. Available at: [Link]

  • L-ORNITHINE MONOHYDROCHLORIDE FOR BIOCHEMISTRY - Safety Data Sheet . Loba Chemie. Available at: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management Environmental Group. Available at: [Link]

  • Laboratory Waste Management: The New Regulations . Medical Laboratory Observer. Available at: [Link]

  • N-Methylornithine . Wikipedia. Available at: [Link]

  • N2-METHYL-L-ORNITHINE . Inxight Drugs. Available at: [Link]

  • N2-METHYL-L-ORNITHINE . gsrs. Available at: [Link]

  • Safety Data Sheet - L-Ornithine hydrochloride . DC Fine Chemicals. Available at: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . Creative Safety Supply. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]

  • Regulation of Laboratory Waste . American Chemical Society. Available at: [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities . OSHA. Available at: [Link]

  • Hazardous Waste - Standards . Occupational Safety and Health Administration. Available at: [Link]

  • Hazardous Waste - Overview . Occupational Safety and Health Administration. Available at: [Link]

  • Safety Data Sheet: L-Ornithine monohydrochloride . Carl ROTH. Available at: [Link]

  • Toxic effects of ornithine and its related compounds on the retina . PubMed. Available at: [Link]

  • Genotoxicity and subchronic oral toxicity of L-ornithine monohydrochloride . PubMed. Available at: [Link]

  • Ornithine . Wikipedia. Available at: [Link]ine)

Sources

Handling

A Guide to Personal Protective Equipment for Handling L-Ornithine, N2-methyl-

As a Senior Application Scientist, my primary goal is to ensure that your research is not only successful but also conducted with the highest regard for safety. This guide provides a comprehensive overview of the persona...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to ensure that your research is not only successful but also conducted with the highest regard for safety. This guide provides a comprehensive overview of the personal protective equipment (PPE) and handling procedures for L-Ornithine, N2-methyl-. It is designed to be a practical, in-the-field resource for researchers, scientists, and drug development professionals.

Core Principles of Safe Handling

The foundation of laboratory safety rests on a hierarchy of controls, with PPE being the final line of defense. Before handling any chemical, including L-Ornithine, N2-methyl-, ensure that engineering controls (like fume hoods or ventilated enclosures) and administrative controls (such as standard operating procedures and training) are in place.

Recommended Personal Protective Equipment

The selection of PPE is dictated by the potential routes of exposure: inhalation, ingestion, skin contact, and eye contact. For a solid amino acid derivative of unknown specific toxicity, we will assume it may be a mild irritant and take appropriate precautions.

PPE Component Specification Purpose
Eye Protection ANSI Z87.1-rated safety glasses with side shields or safety goggles.Protects against accidental splashes of solutions or airborne particles.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Nitrile is a good all-purpose choice for many laboratory chemicals.
Body Protection Cotton or flame-resistant laboratory coat.Protects personal clothing and skin from spills.
Respiratory Protection Generally not required for handling small quantities of a non-volatile solid. A dust mask may be considered for larger quantities.Prevents inhalation of airborne powder.

Operational Plan: A Step-by-Step Guide

This protocol is designed to be a self-validating system. By following these steps, you minimize the risk of exposure and contamination.

Preparation
  • Designate a Workspace: Choose a clean, uncluttered area on a laboratory bench. If available, work in a chemical fume hood or a ventilated balance enclosure, especially when handling larger quantities.

  • Assemble Your PPE: Before handling the chemical, put on your lab coat, safety glasses, and nitrile gloves.

  • Gather Your Materials: Have all necessary equipment ready, including a spatula, weighing paper or boat, and your solvent/reagents.

Handling and Weighing
  • Retrieve the Chemical: Obtain the container of L-Ornithine, N2-methyl- from its storage location.

  • Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a weighing paper or boat on a tared analytical balance.

  • Dissolving: Transfer the weighed solid to your reaction vessel. If dissolving in a solvent, add the solvent slowly to avoid splashing.

Spill Procedures

In the event of a small spill of the solid material:

  • Alert Colleagues: Inform others in the immediate area.

  • Isolate the Area: Prevent anyone from walking through the spill.

  • Clean-Up: Wearing your PPE, gently sweep the solid material onto a piece of paper or into a dustpan. Avoid creating dust. Place the spilled material and any contaminated cleaning materials into a sealed container for disposal.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel, and then clean with an appropriate laboratory detergent.

Disposal Plan

Dispose of unused L-Ornithine, N2-methyl- and any contaminated materials in accordance with your institution's and local regulations for non-hazardous chemical waste. Waste should be collected in a clearly labeled, sealed container.

The "Why" Behind the Choices

  • Nitrile Gloves: Nitrile offers good chemical resistance to a broad range of substances and provides excellent dexterity for fine motor tasks in the lab. It is also a suitable alternative for individuals with latex allergies.

  • Safety Glasses with Side Shields: These are crucial for protecting against splashes and airborne particles that may not come from directly in front of you.

  • Laboratory Coat: A lab coat not only protects your skin and personal clothing but also prevents the transfer of chemicals outside of the laboratory.

Visualizing the PPE Decision Process

The following diagram illustrates the logical flow for selecting appropriate PPE when handling a chemical with limited safety data, like L-Ornithine, N2-methyl-.

PPE_Decision_Process start Start: New Chemical (L-Ornithine, N2-methyl-) sds_check Is a specific SDS available? start->sds_check assess_properties Assess general properties (Solid, Amino Acid Derivative) sds_check->assess_properties No potential_hazards Assume potential hazards: - Eye/Skin Irritant - Inhalation of Dust assess_properties->potential_hazards select_ppe Select Core PPE potential_hazards->select_ppe ppe_list Eye: Safety Glasses Hand: Nitrile Gloves Body: Lab Coat select_ppe->ppe_list respiratory_check Is there a risk of aerosolization or dust? select_ppe->respiratory_check respirator Consider a dust mask or work in a fume hood respiratory_check->respirator Yes no_respirator Standard PPE is sufficient respiratory_check->no_respirator No end Proceed with experiment respirator->end no_respirator->end

Caption: A decision-making workflow for selecting PPE for a chemical with limited safety information.

References

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

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